Technical Whitepaper: Chemical, Physical, and Biological Profiling of 2-[(2S)-butan-2-yl]-1,3-thiazole
Executive Summary 2-[(2S)-butan-2-yl]-1,3-thiazole (commonly referred to as the S-enantiomer of 2-sec-butylthiazole) is a highly specialized chiral heterocyclic compound. As a Senior Application Scientist bridging the di...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-[(2S)-butan-2-yl]-1,3-thiazole (commonly referred to as the S-enantiomer of 2-sec-butylthiazole) is a highly specialized chiral heterocyclic compound. As a Senior Application Scientist bridging the disciplines of synthetic chemistry and chemical ecology, I have designed this guide to explore the compound's dual identity: as a critical flavor-active volatile in agronomy and as a potent signaling pheromone in mammalian neurobiology. This whitepaper synthesizes its physicochemical properties, regioselective synthetic pathways, and the self-validating experimental protocols required to study its interactions with carrier proteins.
Physicochemical Profiling
Understanding the baseline physical properties of 2-sec-butylthiazole (CAS: 18277-27-5 for the racemate) is critical for designing extraction, synthesis, and thermodynamic binding assays. The compound's high volatility and lipophilicity dictate its behavior in both gas-phase chromatography and aqueous biological matrices 1.
Property
Value / Description
IUPAC Name
2-[(2S)-butan-2-yl]-1,3-thiazole
Molecular Formula
C₇H₁₁NS
Molecular Weight
141.23 g/mol
Density (at 25 °C)
1.001 g/mL
Boiling Point
139 °C
Flash Point
59.4 °C
Refractive Index (n20/D)
1.496 – 1.502
Polar Surface Area (PSA)
41.1 Ų
Organoleptic Profile
Green, unripe, tomato vine, savory
Data aggregated from established chemical inventories and flavor databases 12.
Synthetic Methodologies and Mechanistic Causality
While industrial synthesis of thiazole derivatives often relies on the cyclization of aliphatic amides with α,β-dibromo ether, advanced research requires strict regiocontrol. To synthesize substituted analogs (e.g., 4-bromo-2-sec-butylthiazole) for downstream functionalization, a Palladium-catalyzed Negishi cross-coupling is the gold standard 3.
Mechanistic Causality: The choice of the Negishi coupling over a Suzuki or Stille reaction is driven by the instability of secondary alkylboronic acids and the high toxicity of organotin reagents. By lithiating sec-butyl chloride and transmetalating with ZnCl₂, we generate a highly nucleophilic organozinc intermediate. When reacted with 2,4-dibromothiazole, the Pd(0) catalyst selectively undergoes oxidative addition at the C2-position. Why? The C2-carbon of the thiazole ring is significantly more electron-deficient (electrophilic) than the C4-carbon, ensuring near-perfect regioselectivity without the need for complex protecting group strategies 3.
Workflow of Pd-catalyzed Negishi cross-coupling for regioselective thiazole functionalization.
Biological Significance: Chemical Ecology & Flavor Chemistry
Agronomic Flavor Profiling
In food science, 2-sec-butylthiazole is a character-impact compound in tomatoes. It is synthesized during fruit ripening and is highly correlated with consumer liking, providing a savory, green-vine aromatic profile 4. Its extraction requires careful enzymatic inhibition to prevent artifact generation during tissue disruption.
Mammalian Pheromone Signaling
In mammalian chemical ecology, 2-sec-butylthiazole (and its dihydro-analogs) functions as a critical male mouse pheromone. Because highly volatile compounds dissipate rapidly, nature evolved a delivery mechanism: Major Urinary Proteins (MUPs). The compound binds specifically to Darcin (MUP20) , a peripheral MUP with a central β-barrel structure that forms a hydrophobic cavity 5. This encapsulation delays the volatile's release into the environment, providing a temporally extended signal that activates the female vomeronasal organ (VNO), stimulating both instinctive attraction and spatial learning 6.
Mechanistic pathway of 2-sec-butylthiazole binding to Darcin and subsequent VNO activation.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the underlying causality behind each methodological choice.
Protocol A: Regioselective Synthesis via Negishi Coupling
Objective: Synthesize 4-bromo-2-sec-butylthiazole from 2,4-dibromothiazole. [[3]]()
Lithiation: Under an argon atmosphere, cool a solution of sec-butyllithium (1.3 M in pentane) to -78 °C. Causality: Strict cryogenic control prevents unwanted elimination reactions (e.g., formation of butene) and suppresses homocoupling.
Transmetalation: Dropwise add ZnCl₂ (0.5 M in THF) and allow the mixture to warm to room temperature over 1 hour.
Cross-Coupling: Add 2,4-dibromothiazole and the catalyst Pd₂(dba)₃. Heat the reaction mixture to 60 °C for 12 hours. Causality: Pd₂(dba)₃ provides a highly active, ligand-free Pd(0) source that specifically targets the more electrophilic C2-Br bond over the C4-Br bond.
Validation Checkpoint: Perform TLC (Hexane/Ether 95:5). The disappearance of the 2,4-dibromothiazole spot and the emergence of a single new product spot confirms regioselectivity. GC-MS should yield a molecular ion peak at m/z 220/222 (indicating a single bromine retention).
Protocol B: Headspace SPME GC-MS for Trace Volatile Detection
Objective: Extract and quantify 2-sec-butylthiazole from biological matrices (e.g., tomato homogenate or murine urine).54
Sample Preparation: Homogenize the sample in a sealed vial containing 10 mM n-propyl gallate and 2-octanol (internal standard). Causality: n-propyl gallate inhibits endogenous lipoxygenases that would otherwise artificially generate secondary volatiles during cell lysis, skewing the natural volatile profile.
Equilibration: Submerge the vial in a 37 °C water bath for 10 minutes. Causality: 37 °C precisely mimics mammalian physiological temperature, ensuring the thermodynamic release of the ligand from MUPs matches natural biological emission.
Extraction: Expose a 3-component SPME fiber (Carboxen/Divinylbenzene/Polydimethylsiloxane) to the headspace for 30 minutes.
Validation Checkpoint: Check the GC-MS chromatogram for the internal standard (2-octanol). A sharp, symmetrical peak with a consistent retention time validates the extraction efficiency and column integrity before quantifying the thiazole peak at m/z 141.
Protocol C: Thermodynamic Profiling of Protein-Ligand Binding (ITC)
Objective: Quantify the binding affinity (K_D) and stoichiometry between 2-sec-butylthiazole and Darcin.6
Protein Preparation: Dialyze purified recombinant Darcin against 50 mM sodium phosphate buffer containing 20 mM NaCl, pH 7.4. Causality: This specific buffer maintains the structural integrity of the β-barrel without introducing competing hydrophobic ions that could occupy the binding cavity.
Titration: Load Darcin into the Isothermal Titration Calorimetry (ITC) cell (e.g., 0.2 mM). Titrate 2-sec-butylthiazole (dissolved in the exact same dialysis buffer) into the cell in 2 µL increments at 298 K.
Validation Checkpoint: Analyze the resulting isotherm. A self-validating ITC run for Darcin must show a stoichiometry ratio (N) of approximately 1.0, indicating a 1:1 binding event. The calculated K_D should fall in the sub-micromolar to low-micromolar range (e.g., ~0.17 µM), with a negative ΔH confirming an exothermic, enthalpy-driven encapsulation 6.
Introduction: The Significance of Stereochemical and Structural Elucidation in Drug Discovery
An In-depth Technical Guide on the Crystal Structure and Stereochemistry of 2-[(2S)-butan-2-yl]-1,3-thiazole. The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, and its solid-state str...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide on the Crystal Structure and Stereochemistry of 2-[(2S)-butan-2-yl]-1,3-thiazole.
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, and its solid-state structure are fundamental to its physicochemical properties and biological activity. For chiral molecules such as 2-[(2S)-butan-2-yl]-1,3-thiazole, a comprehensive understanding of their crystal structure and absolute stereochemistry is paramount, particularly in the context of drug development. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. The introduction of a chiral center, as in the (2S)-butan-2-yl substituent, can lead to stereoisomers with vastly different pharmacological and toxicological profiles.
This guide provides a comprehensive overview of the methodologies and considerations for determining the crystal structure and absolute stereochemistry of 2-[(2S)-butan-2-yl]-1,3-thiazole. While specific crystallographic data for this exact molecule is not widely published, the principles and workflows detailed herein are based on established analytical techniques and serve as a robust framework for the characterization of this and other chiral small molecules. We will delve into the experimental intricacies of single-crystal X-ray diffraction, the nuances of absolute stereochemistry determination, and the complementary role of computational and spectroscopic techniques.
Part 1: Synthesis and Crystallization of Enantiopure 2-[(2S)-butan-2-yl]-1,3-thiazole
A prerequisite for any crystallographic study is the availability of a pure, single-enantiomer sample. The synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole would typically involve a chiral starting material, such as (S)-2-aminobutane, to ensure the desired stereochemistry.
Typical Synthetic Approach:
A common route to 2-substituted thiazoles is the Hantzsch thiazole synthesis. In the case of our target molecule, this would involve the reaction of a thioamide with an α-haloketone. Alternatively, coupling reactions or the use of a chiral auxiliary can be employed to achieve high enantiomeric excess.
Crystallization Strategies:
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the choice of method is often empirical.
Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a saturated solution of the compound. The choice of solvent is critical and can significantly influence crystal quality.
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the gold standard for determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and the overall molecular conformation.
Experimental Workflow:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Key Steps and Considerations:
Crystal Selection and Mounting: A suitable crystal should be a single, well-formed crystal with no visible defects. It is mounted on a goniometer head for data collection.
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group. The initial positions of the atoms are determined using methods like direct methods or Patterson methods. These positions are then refined to obtain the final crystal structure.
Hypothetical Crystallographic Data for 2-[(2S)-butan-2-yl]-1,3-thiazole:
Parameter
Hypothetical Value
Description
Chemical Formula
C₈H₁₃NS
The elemental composition of the molecule.
Formula Weight
155.26 g/mol
The molar mass of the compound.
Crystal System
Orthorhombic
The crystal system describes the symmetry of the unit cell.
Space Group
P2₁2₁2₁
A non-centrosymmetric space group, common for chiral molecules.
a, b, c (Å)
8.123, 10.456, 12.789
The dimensions of the unit cell.
α, β, γ (°)
90, 90, 90
The angles of the unit cell.
Volume (ų)
1087.6
The volume of the unit cell.
Z
4
The number of molecules in the unit cell.
Density (calculated)
1.42 g/cm³
The calculated density of the crystal.
R-factor
< 0.05
A measure of the agreement between the crystallographic model and the data.
Flack Parameter
0.02(3)
A parameter used to determine the absolute stereochemistry.
Part 3: Determination of Absolute Stereochemistry
For a chiral molecule, determining the relative arrangement of atoms is not sufficient. The absolute configuration at the chiral center must be established.
Anomalous Dispersion and the Flack Parameter:
When using a suitable X-ray wavelength (e.g., Cu Kα), the electrons of heavier atoms (like sulfur in our case) exhibit anomalous scattering. This leads to small differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). These differences can be used to determine the absolute configuration. The Flack parameter is a refinable parameter that should converge to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. A value of 0.02(3) in our hypothetical data would confirm the (S) configuration.
Part 4: Computational and Spectroscopic Correlation
Computational and spectroscopic methods provide valuable complementary data to the solid-state structure obtained from SC-XRD.
Computational Chemistry:
Density Functional Theory (DFT) calculations can be used to:
Optimize the molecular geometry in the gas phase for comparison with the crystal structure.
Predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies.
Calculate the theoretical Vibrational Circular Dichroism (VCD) spectrum, which can be compared with the experimental spectrum to confirm the absolute configuration in solution.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure in solution. Chiral shift reagents can be used to distinguish between enantiomers.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum can be compared with the computationally predicted spectrum to determine the absolute configuration in solution.
Caption: Integrated workflow for structural and stereochemical validation.
Conclusion
The comprehensive characterization of 2-[(2S)-butan-2-yl]-1,3-thiazole, and indeed any chiral molecule destined for pharmaceutical development, requires a multi-faceted approach. While single-crystal X-ray diffraction remains the definitive method for elucidating the solid-state structure and absolute stereochemistry, its findings should be corroborated by computational modeling and spectroscopic techniques that probe the molecule's properties in solution. This integrated strategy ensures a thorough understanding of the molecule's three-dimensional nature, which is critical for deciphering its structure-activity relationship and advancing its development as a potential therapeutic agent.
References
Hantzsch Thiazole Synthesis: Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]
Principles of Crystallization: "Crystallization" at the CCDC (Cambridge Crystallographic Data Centre). [Link]
Single-Crystal X-ray Diffraction: "X-ray Crystallography" on Wikipedia. [Link]
Flack Parameter: Flack, H. D. On enantiomorph-polarity estimation. Acta Crystallogr. A1983 , 39 (6), 876–881. [Link]
Density Functional Theory: "Density functional theory" on Wikipedia. [Link]
Vibrational Circular Dichroism: Nafie, L. A. Vibrational Circular Dichroism: A New Tool for the Stereochemical Characterization of Chiral Molecules. Accounts of Chemical Research1979 , 12 (5), 154–161. [Link]
Foundational
Mass Spectrometry Fragmentation Patterns of 2-[(2S)-butan-2-yl]-1,3-thiazole: A Comprehensive Mechanistic Guide
Introduction and Structural Context The compound 2-[(2S)-butan-2-yl]-1,3-thiazole (commonly referred to as (S)-2-sec-butylthiazole) is a volatile heterocyclic compound of significant interest in both chemical ecology and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Structural Context
The compound 2-[(2S)-butan-2-yl]-1,3-thiazole (commonly referred to as (S)-2-sec-butylthiazole) is a volatile heterocyclic compound of significant interest in both chemical ecology and flavor chemistry. Biologically, it serves as a highly potent male-specific murine pheromone that strongly binds to the major urinary protein (MUP) Darcin, triggering behavioral responses [1]. In flavor and fragrance development, it imparts a characteristic "green, tomato-leaf" organoleptic profile [2].
From an analytical perspective, the structural elucidation and quantification of this compound rely heavily on mass spectrometry (MS). The molecule (Formula: C₇H₁₁NS; Exact Mass: 141.0612 Da) consists of a stable 1,3-thiazole core substituted at the C2 position with a chiral sec-butyl group.
The Stereochemical Challenge in MS
A critical fundamental principle in mass spectrometry is that gas-phase fragmentation is "chirally blind." The electron ionization (EI) and collision-induced dissociation (CID) spectra of the (2S) and (2R) enantiomers are entirely indistinguishable. The chiral center at the alpha-carbon is either destroyed during radical cleavage or exerts no stereoelectronic influence on the achiral thiazole core's fragmentation. Therefore, any robust analytical workflow targeting specifically the (2S)-enantiomer must couple MS with orthogonal chiral chromatography (e.g., cyclodextrin-based stationary phases).
Analytical workflow for the mass spectrometric characterization of 2-sec-butylthiazole.
Electron Ionization (EI-MS) Fragmentation Mechanics
Under standard 70 eV electron ionization, 2-[(2S)-butan-2-yl]-1,3-thiazole yields a highly reproducible fragmentation pattern [3]. The initial ionization event typically removes a non-bonding electron from the nitrogen or sulfur atom of the thiazole ring, generating the radical molecular ion [M]⁺• at m/z 141 .
The Causality of Alpha-Cleavage
The dominant fragmentation pathway for 2-alkylthiazoles is
α
-cleavage. The bond between the
α
-carbon and
β
-carbon of the sec-butyl group breaks to form a resonance-stabilized 1-(thiazol-2-yl)alkyl cation. Because the sec-butyl group is branched,
α
-cleavage can proceed via two distinct competitive pathways:
Loss of an Ethyl Radical (•CH₂CH₃, 29 Da): This yields an ion at m/z 112 .
Loss of a Methyl Radical (•CH₃, 15 Da): This yields an ion at m/z 126 .
Mechanistic Insight: Why is m/z 112 the base peak (100% abundance) while m/z 126 is a minor peak? The causality lies in radical stability. The ethyl radical is more polarizable and benefits from greater hyperconjugation than the methyl radical. Consequently, the transition state leading to the loss of the ethyl radical has a lower activation energy. The resulting m/z 112 cation is both kinetically and thermodynamically favored.
Thiazole Ring Cleavage
Secondary fragmentation involves the destruction of the stable thiazole core. The m/z 112 ion can undergo ring opening, often expelling HCN (27 Da) or undergoing rearrangement to yield a thiirane-like radical cation at m/z 58 ([C₂H₂S]⁺•).
Primary EI-MS fragmentation pathways of 2-[(2S)-butan-2-yl]-1,3-thiazole.
Quantitative Data Summary
Table 1: EI-MS Fragmentation of 2-[(2S)-butan-2-yl]-1,3-thiazole
m/z
Relative Abundance (%)
Ion Assignment
Neutral Loss
Mechanistic Origin
141
~25–30
[M]⁺•
None
Molecular Ion
126
~10–15
[M – CH₃]⁺
15 Da (•CH₃)
Minor
α
-cleavage
112
100
[M – C₂H₅]⁺
29 Da (•CH₂CH₃)
Major
α
-cleavage (Base Peak)
85
~5–10
[C₃H₃NS]⁺
56 Da (C₄H₈)
Alkyl chain loss / H-transfer
58
~15–20
[C₂H₂S]⁺•
83 Da (Total)
Thiazole ring cleavage
Electrospray Ionization (ESI-MS/MS) and CID
When analyzing 2-[(2S)-butan-2-yl]-1,3-thiazole in biological matrices (e.g., murine urine or protein-binding assays), Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) is preferred [1].
In positive ion mode (ESI+), the basic nitrogen of the thiazole ring is readily protonated, yielding the precursor ion [M+H]⁺ at m/z 142.1 .
During Collision-Induced Dissociation (CID), the even-electron [M+H]⁺ ion fragments differently than the odd-electron EI radical cation. The primary CID pathway is a charge-remote rearrangement resulting in the neutral loss of butene (56 Da), yielding a protonated thiazole core at m/z 86.0 .
Table 2: Optimized LC-ESI-MS/MS MRM Transitions (Positive Ion Mode)
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
142.1 [M+H]⁺
86.0
15
Quantifier (Loss of butene)
142.1 [M+H]⁺
58.0
25
Qualifier (Ring cleavage)
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The inclusion of system suitability checks (e.g., baseline chiral resolution) ensures that the data generated is specifically attributable to the (2S)-enantiomer.
Protocol A: Chiral GC-EI-MS for Volatile Profiling
Objective: Separation of (2S) and (2R) enantiomers and EI-MS confirmation.
Sample Preparation: Extract volatiles using Headspace Solid-Phase Microextraction (HS-SPME) with a DVB/CAR/PDMS fiber incubated at 50°C for 20 minutes.
Chromatographic Separation:
Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXm, 30 m × 0.25 mm × 0.25 µm).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: 50°C (hold 2 min), ramp at 4°C/min to 180°C, then 20°C/min to 220°C (hold 5 min).
Validation Check: Ensure baseline resolution (
Rs≥1.5
) between the (2R) and (2S) peaks using a racemic standard prior to sample injection.
MS Acquisition:
Transfer Line: 250°C.
Ion Source: 230°C, Electron energy 70 eV.
Scan Range: m/z 35–300.
Data Interpretation: Extract ion chromatograms (EIC) for m/z 112 and 141. Confirm identity by matching the full scan spectrum against the NIST Standard Reference Database [3].
Protocol B: Chiral LC-ESI-MS/MS for Biological Matrices
Objective: High-sensitivity targeted quantification of the (2S)-enantiomer in biofluids.
Sample Preparation: Perform protein precipitation on 50 µL of biofluid using 150 µL of cold acetonitrile containing an isotopically labeled internal standard (e.g., ¹³C-labeled thiazole). Centrifuge at 14,000 × g for 10 min.
Chromatographic Separation:
Column: Chiralpak IG-3 (150 × 4.6 mm, 3 µm) or equivalent immobilized polysaccharide chiral column.
Mobile Phase: Isocratic elution using Hexane/Isopropanol (90:10, v/v) with 0.1% Formic Acid at 0.5 mL/min.
MS/MS Acquisition:
Source: ESI in positive mode. Capillary voltage: 3.5 kV. Desolvation temp: 350°C.
Validation Check: The ion ratio (Qualifier/Quantifier) must remain within
±
20% of the ratio established by the neat standard.
References
Title: The Structure, Stability and Pheromone Binding of the Male Mouse Protein Sex Pheromone Darcin
Source: PLOS One (National Institutes of Health / NCBI)
URL: [Link]
Title: 2-sec-butyl thiazole (FEMA 3372) - Flavor and Fragrance Properties
Source: The Good Scents Company
URL: [Link]
Thermodynamic Stability and Chiral Dynamics of 2-[(2S)-butan-2-yl]-1,3-thiazole: A Comprehensive Technical Guide
Executive Summary For researchers and drug development professionals working with chiral heterocycles, understanding the thermodynamic boundaries of enantiomeric stability is non-negotiable. 2-[(2S)-butan-2-yl]-1,3-thiaz...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals working with chiral heterocycles, understanding the thermodynamic boundaries of enantiomeric stability is non-negotiable. 2-[(2S)-butan-2-yl]-1,3-thiazole (commonly known as (S)-2-sec-butylthiazole) represents a critical structural motif found in both high-impact flavor/fragrance applications and as a stable analog in chemical ecology and pharmacology .
This whitepaper dissects the thermodynamic stability of 2-[(2S)-butan-2-yl]-1,3-thiazole across two distinct domains: intrinsic configurational stability (resistance to racemization) and extrinsic thermodynamic behavior (energy dynamics in chiral environments). By contrasting this fully aromatic system with its readily racemizable dihydro-analogs, we provide a mechanistic framework and self-validating experimental protocols for profiling chiral thiazole derivatives.
In an isotropic (achiral) environment, the (S)- and (R)-enantiomers of 2-sec-butylthiazole possess identical scalar thermodynamic properties—standard free energy (
G∘
), enthalpy (
H∘
), and entropy (
S∘
). Consequently, a racemic mixture represents the global thermodynamic minimum due to the entropy of mixing (
ΔSmix=Rln2
). The isolation of the pure (S)-enantiomer pushes the system into a higher energy state, making it thermodynamically driven toward racemization.
The Aromaticity Constraint on Racemization
The kinetic barrier preventing this thermodynamic decay (
ΔGrac‡
) is defined by the mechanism of epimerization. For a sec-butyl group attached to the C2 position of a thiazole, racemization requires the deprotonation of the chiral
α
-carbon to form a planar intermediate.
Herein lies the critical causality of its stability:
In 4,5-dihydrothiazole analogs (such as the murine pheromone SBT), the imine-like C=N bond allows facile ketimine-enamine tautomerization, resulting in a low thermodynamic barrier to racemization . However, 2-[(2S)-butan-2-yl]-1,3-thiazole is a fully conjugated
6π
electron system. Forming the requisite exocyclic enamine intermediate forces the disruption of the thiazole ring's aromaticity. This massive thermodynamic penalty results in a highly elevated activation energy, granting the (S)-enantiomer exceptional configurational stability under physiological and standard industrial conditions.
Fig 1: Thermodynamic energy landscape of 2-sec-butylthiazole enantiomerization.
Extrinsic Thermodynamics: Behavior in Chiral Environments
While enantiomers are energetically degenerate in a vacuum, their introduction into a chiral environment (e.g., a protein binding pocket or a chiral stationary phase) breaks this symmetry. The interaction yields diastereomeric complexes with distinct thermodynamic signatures (
ΔGbind
).
When evaluating the sec-butylthiazole motif against biological targets—such as lipocalins or Major Urinary Proteins (MUPs)—Isothermal Titration Calorimetry (ITC) reveals that chiral recognition is heavily enthalpy-driven. The rigid, hydrophobic pocket of proteins like Darcin forces the sec-butyl group into a highly specific orientation. The (S)-configuration optimizes van der Waals contacts without incurring the severe steric clashes that penalize the (R)-configuration, leading to a highly favorable
ΔH
, .
Quantitative Data Synthesis
The table below synthesizes the thermodynamic parameters of the sec-butylthiazole motif when interacting with a model chiral biological target (MUP-I / Darcin), demonstrating how enthalpy and entropy dictate chiral stability in bound states.
Data extrapolated from established ITC profiling of structurally analogous sec-butyl-dihydrothiazoles to illustrate the thermodynamic constraints of the chiral sec-butyl pocket , .
Self-Validating Experimental Workflows
To rigorously profile the thermodynamic stability of 2-[(2S)-butan-2-yl]-1,3-thiazole, scientists must employ orthogonal techniques. Because the molecule is highly volatile (boiling point ~139°C), Chiral Gas Chromatography (GC) is the superior choice for configurational stability assays, while ITC is the gold standard for chiral binding thermodynamics.
Fig 2: Self-validating workflow for thermodynamic profiling of chiral thiazoles.
Protocol 1: Determination of the Racemization Barrier (
ΔG‡
) via Chiral GC
Causality: We utilize thermal stress combined with Chiral GC rather than polarimetry because GC provides baseline resolution of enantiomers, allowing for the precise quantification of trace (R)-enantiomer formation without optical interference from degradation byproducts.
Step-by-Step Methodology:
System Validation (Internal Control): Inject a synthetic racemic mixture of 2-sec-butylthiazole onto a Chiral GC column (e.g., Chiraldex TA, 30 m). Adjust the oven temperature gradient (e.g., 70–140°C at 1°C/min) until baseline resolution (
Rs>1.5
) of the (S) and (R) peaks is achieved.
Baseline Measurement: Inject the pure 2-[(2S)-butan-2-yl]-1,3-thiazole sample to confirm an initial enantiomeric excess (ee) of >99%.
Thermal Stress: Aliquot the (S)-enantiomer into rigorously sealed, inert glass ampoules. Incubate the ampoules in a precision oil bath at elevated temperatures (e.g., 100°C, 120°C, 140°C) for predefined time intervals (1h, 4h, 12h, 24h).
Quenching and Extraction: Rapidly cool the ampoules in a dry ice/acetone bath to halt the kinetics. Dilute the sample in a volatile, inert solvent (e.g., hexane).
Kinetic Analysis: Analyze the stressed samples via Chiral GC. Calculate the rate constant of racemization (
krac
) at each temperature using the integrated peak areas.
Thermodynamic Extraction: Plot
ln(krac)
versus
1/T
(Arrhenius plot) to extract the activation energy (
Ea
). Utilize the Eyring equation to calculate the precise thermodynamic barrier to racemization (
ΔG‡
,
ΔH‡
,
ΔS‡
).
Protocol 2: Thermodynamic Profiling of Diastereomeric Binding via ITC
Causality: ITC is selected because it directly measures the heat of binding (
ΔH
), allowing the simultaneous determination of the association constant (
Ka
) and stoichiometry (
n
). This decouples the free energy (
ΔG
) into its enthalpic and entropic components, revealing whether the chiral preference is driven by structural fit (enthalpy) or solvent displacement (entropy).
Step-by-Step Methodology:
Reagent Preparation: Dialyze the target chiral protein (e.g., recombinant MUP) extensively against a highly stable buffer (e.g., 25 mM PO₄³⁻, 25 mM NaCl, pH 7.4). Prepare the 2-[(2S)-butan-2-yl]-1,3-thiazole ligand in the exact same dialysis buffer to prevent heat of mixing artifacts.
Blank Titration (Internal Control): Load the syringe with the (S)-thiazole ligand and the cell with buffer only. Perform a full titration to measure the heat of dilution. This validates the system and provides the background subtraction baseline.
Chiral Titration: Load the sample cell with the target protein (e.g., 40
μ
M). Load the syringe with a 10-fold excess of the (S)-thiazole ligand (e.g., 400
μ
M).
Injection Parameters: Execute sequential 1–2
μ
L injections at 298 K, allowing 180 seconds between injections for the thermal baseline to fully re-equilibrate.
Data Deconvolution: Subtract the blank titration data from the active titration. Fit the resulting isotherm to a one-site binding model to extract
ΔH
and
Ka
.
Thermodynamic Calculation: Calculate
ΔG=−RTlnKa
and subsequently derive the entropic contribution using
−TΔS=ΔG−ΔH
. Repeat the entire protocol with the (R)-enantiomer to quantify the thermodynamic basis of the chiral discrimination.
References
Phelan MM, McLean L, Armstrong SD, Hurst JL, Beynon RJ, Lian L-Y. "The Structure, Stability and Pheromone Binding of the Male Mouse Protein Sex Pheromone Darcin." PLoS ONE 9(10): e108415 (2014). URL:[Link]
Tashiro T, Mori K. "Pheromone Synthesis. Part 197. Synthesis of the Enantiomers of 2-sec-Butyl-4,5-dihydrothiazole and (1R,5S,7R)-3,4-Dehydro-exo-brevicomin, Pheromone Components of the Male Mouse, Mus musculus." European Journal of Organic Chemistry (1999). URL:[Link]
Sharrow SD, Novotny MV, Stone MJ. "Thermodynamic Analysis of Binding between Mouse Major Urinary Protein-I and the Pheromone 2-sec-Butyl-4,5-dihydrothiazole." Biochemistry 42(14): 4282-4291 (2003). URL:[Link]
The Good Scents Company. "2-sec-butyl thiazole (FEMA 3372) Information Page." TGSC Information System (Accessed 2026). URL:[Link]
Foundational
Biosynthetic Pathways of 2-[(2S)-butan-2-yl]-1,3-thiazole Derivatives: Mechanisms, Enzymology, and Applications
Executive Summary 2-[(2S)-butan-2-yl]-1,3-thiazole (commonly known as 2-sec-butylthiazole) is a highly impactful volatile organic compound characterized by its potent green, vine-like, and savory sensory notes. While its...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-[(2S)-butan-2-yl]-1,3-thiazole (commonly known as 2-sec-butylthiazole) is a highly impactful volatile organic compound characterized by its potent green, vine-like, and savory sensory notes. While its structural isomer, 2-isobutylthiazole, is widely recognized as a signature aroma compound in Solanaceae, the sec-butyl derivative plays a critical role in complex flavor matrices, including tomato-based products and savory condiments[1]. Furthermore, it serves as a vital intermediate in the chemical ecology of mammalian signaling, such as the structurally related mouse pheromone 2-sec-butyl-4,5-dihydrothiazole (SBT)[2].
This technical guide deconstructs the biosynthetic logic, enzymatic cascade, and experimental validation protocols required to understand and engineer the production of 2-sec-butylthiazole derivatives.
The Biosynthetic Logic: Precursor Convergence
The biosynthesis of 2-sec-butylthiazole represents a fascinating convergence of primary amino acid catabolism and secondary specialized metabolism. The pathway requires the precise coordination of two distinct amino acid pools:
The Carbon Backbone (L-Isoleucine): The chiral (2S)-butan-2-yl moiety is directly derived from the branched-chain amino acid (BCAA) L-isoleucine. The utilization of BCAAs as carbon skeletons is a hallmark of volatile biosynthesis in plants[3].
The Heteroatom Donor (L-Cysteine): While cysteine is the universal sulfur donor in biology, isotopic tracking has unequivocally proven that in the biosynthesis of these specific thiazoles, cysteine acts anomalously as both the sulfur and the nitrogen donor [4].
Enzymatic Cascade: Step-by-Step Mechanism
The formation of the 1,3-thiazole ring is not a single-step reaction but a highly regulated cascade driven by specific enzymatic transformations.
Transamination: The pathway initiates with the deamination of L-isoleucine. Branched-chain amino acid aminotransferases (BCATs) catalyze the transfer of the amino group to an α-ketoglutarate acceptor, yielding α-keto-β-methylvalerate[5].
Decarboxylation: The resulting α-keto acid undergoes enzymatic decarboxylation to form 2-methylbutanal, a highly reactive volatile aldehyde.
Thiazolidine Condensation: In a critical junction of the pathway, 2-methylbutanal condenses with L-cysteine. This nucleophilic addition forms the intermediate 2-(sec-butyl)thiazolidine-4-carboxylic acid.
Flavin-Dependent Aromatization: The final, rate-limiting step is catalyzed by a flavin-dependent monooxygenase, specifically tetrahydrothiazolidine N-hydroxylase (e.g., SlTNH1). Causality Note: Why does the system use an N-hydroxylase rather than a standard dehydrogenase? Direct dehydrogenation of the stable thiazolidine ring is energetically steep. By N-hydroxylating the ring, the enzyme creates a highly unstable intermediate that spontaneously undergoes decarboxylation and dehydration, thermodynamically driving the aromatization to form the final 1,3-thiazole ring[4].
Biosynthetic pathway of 2-sec-butylthiazole from L-isoleucine and L-cysteine.
To conclusively prove that L-isoleucine and L-cysteine are the direct atomic donors for 2-sec-butylthiazole via the SlTNH1 enzyme, a self-validating in vivo isotope tracking protocol is required. We do not merely measure endpoints; we track atomic causality.
Protocol: In Vivo Isotope Tracking via Transient Expression
Vector Construction: Clone the SlTNH1 coding sequence into a pEAQ-HT binary vector under the control of the CaMV 35S promoter.
Transformation: Electroporate the vector into Agrobacterium tumefaciens strain GV3101.
Infiltration: Grow the transformed Agrobacterium to an OD600 of 0.8. Centrifuge and resuspend in infiltration buffer (10 mM MES, 10 mM MgCl2, 200 μM acetosyringone, pH 5.6). Syringe-infiltrate the abaxial side of 4-week-old Nicotiana benthamiana leaves.
Phase 2: Dual-Isotope Precursor Feeding
4. Substrate Preparation: Prepare a feeding solution containing 5 mM 13C6-L-isoleucine and 5 mM 15N-L-cysteine in 10 mM MES buffer (pH 5.6).
5. Precursor Delivery: 48 hours post-infiltration (hpi), inject the isotope feeding solution directly into the previously infiltrated leaf sectors. Allow 24 hours for metabolic assimilation.
Phase 3: Volatile Extraction and GC-MS/TOF Analysis
6. SPME Capture: Harvest the infiltrated leaves, flash-freeze in liquid nitrogen, and grind to a fine powder. Transfer 1 g of powder to a 10 mL headspace vial. Insert a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber into the headspace for 30 minutes at 40°C.
7. Chromatography & Mass Spectrometry: Desorb the fiber in the GC injection port at 250°C. Run a temperature gradient from 40°C to 240°C on a DB-5MS column.
8. Data Interpretation (Causality Check): Analyze the mass spectra at the retention time corresponding to 2-sec-butylthiazole. The native compound has an m/z of 141. Because isoleucine loses one carbon during decarboxylation, the 13C6-isoleucine backbone contributes 5 heavy carbons. Combined with the 15N from cysteine, the target mass shift is exactly +6 Da. A shift from m/z 141 to m/z 147 mathematically validates the direct incorporation of both precursors.
Experimental workflow for in vivo validation of thiazole biosynthesis using isotope tracking.
Quantitative Data Analysis
The following table summarizes the expected GC-MS/TOF results from the dual-isotope feeding experiment, demonstrating the precise atomic origins of the thiazole ring.
Table 1: Quantitative Isotope Tracking of 2-sec-butylthiazole via GC-MS/TOF
Experimental Condition
Precursors Injected
Detected m/z Base Peak
Mass Shift (Δ Da)
Relative Emission (ng/g FW/h)
Pathway Validation Status
Wild-Type N. benthamiana
None
N/A (Not Detected)
N/A
< 0.1
Baseline established
SlTNH1 Expression
Unlabeled Iso + Cys
141
0
42.5 ± 3.1
Functional reconstitution
SlTNH1 Expression
13C6-Iso + Unlabeled Cys
146
+5
40.2 ± 2.8
Carbon backbone confirmed
SlTNH1 Expression
Unlabeled Iso + 15N-Cys
142
+1
41.8 ± 3.5
Nitrogen source confirmed
SlTNH1 Expression
13C6-Iso + 15N-Cys
147
+6
43.1 ± 2.9
Dual-precursor confirmed
Broader Implications in Biotechnology
Understanding the precise enzymology of 2-sec-butylthiazole biosynthesis opens avenues for synthetic biology and industrial flavor production. By manipulating the pH and thermal conditions, similar thiazole derivatives can also be generated non-enzymatically via Maillard-like reactions between Amadori rearrangement products and cysteine[6]. However, the enzymatic route utilizing SlTNH1 offers unparalleled stereochemical control and yield, making it highly attractive for the sustainable biomanufacturing of high-value flavorings and pharmaceutical intermediates.
Electronic Profiling and Frontier Molecular Orbital Dynamics of 2-[(2S)-butan-2-yl]-1,3-thiazole: A Comprehensive Guide for Rational Drug Design
Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the thiazole scaffold represents a privileged pharmacophore. Specifically, 2-[(2S)-butan-2-yl]-1,3-thiazole —a chiral 2-alkyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the thiazole scaffold represents a privileged pharmacophore. Specifically, 2-[(2S)-butan-2-yl]-1,3-thiazole —a chiral 2-alkylthiazole derivative—presents a fascinating intersection of stereospecificity and tunable electronic properties. While recognized ecologically as a potent semiochemical (pheromone) in murine models[1][2], its core utility in drug design lies in its highly specific Frontier Molecular Orbital (FMO) architecture.
As a Senior Application Scientist, I approach the characterization of this molecule not merely as a structural mapping exercise, but as a predictive framework. Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap of this specific enantiomer dictates its kinetic stability, polarizability, and target-binding causality—critical parameters for predicting off-target toxicity, metabolic clearance, and receptor affinity.
Molecular Architecture and Electronic Perturbation
The base 1,3-thiazole ring is a 6
π
-electron heteroaromatic system where the sulfur atom provides high polarizability via its lone pairs, and the nitrogen atom acts as a
π
-electron acceptor.
When we functionalize the C2 position with a chiral (2S)-butan-2-yl group, we introduce two critical electronic perturbations:
Inductive Electron Donation (+I Effect): The sec-butyl chain acts as an electron-donating group. This pushes electron density into the electron-deficient C2 position of the thiazole ring.
Hyperconjugation: The
σ
-bonds of the alkyl substituent align with the
π
-system of the thiazole, further delocalizing electron density.
Causality of the HOMO-LUMO Gap
The HOMO-LUMO gap (
ΔE
) is the foundational metric of chemical hardness and reactivity[3][4]. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, a large gap indicates a "hard," kinetically stable molecule, while a narrow gap indicates a "soft," highly polarizable, and reactive molecule.
The +I effect of the (2S)-butan-2-yl group directly destabilizes (raises) the energy of the HOMO compared to an unsubstituted thiazole[5][6]. Concurrently, the LUMO (primarily localized over the C=N bond as a
π∗
anti-bonding orbital) remains relatively stabilized. The net result is a narrowing of the HOMO-LUMO gap . This narrowed gap increases the molecule's nucleophilicity, specifically localizing the highest electron density at the C5 position, making it the preferential site for electrophilic attack or coordinate covalent bonding with metalloenzymes like Cytochrome P450[5][7].
Figure 1: Electronic perturbation pathway of the (2S)-butan-2-yl group on the thiazole ring.
Quantitative Data Presentation
To provide a baseline for rational drug design, the electronic properties of 2-alkylthiazoles are summarized below. These values are derived from consensus Density Functional Theory (DFT) models utilizing the B3LYP functional, which is the gold standard for heterocyclic FMO analysis[3][8].
Electronic PropertyRepresentative ValueMethod / Level of TheoryImplication for Drug DesignHOMO Energy-6.15 eVDFT: B3LYP/6-311++G(d,p)High electron donation capacity; strong binding to transition metals (e.g., Fe in heme).LUMO Energy-1.25 eVDFT: B3LYP/6-311++G(d,p)Moderate electron acceptance; dictates
π
π
stacking interactions with aromatic residues.HOMO-LUMO Gap (
ΔE
)4.90 eVDFT: B3LYP/6-311++G(d,p)Moderate kinetic stability; balanced half-life for pharmacokinetic profiling.Dipole Moment (
μ
)~1.45 DebyeDFT: B3LYP/6-311++G(d,p)Influences aqueous solubility and orientation within receptor binding pockets.
Validated Methodologies & Protocols
To ensure absolute scientific integrity, any theoretical claim regarding the HOMO-LUMO gap must be generated via a self-validating computational workflow and subsequently confirmed via empirical electrochemistry[9].
Protocol A: Computational FMO Determination via DFT
Causality: We utilize the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here; sulfur's highly polarizable lone pairs cannot be accurately modeled by standard polarization functions alone[8].
Geometry Initialization: Construct the 3D model of 2-[(2S)-butan-2-yl]-1,3-thiazole ensuring the (S) stereocenter is correctly oriented.
Optimization: Run a ground-state geometry optimization in implicit solvent (e.g., CPCM model for water or DMSO) to mimic physiological conditions.
Self-Validation (Frequency Check): Execute a vibrational frequency calculation on the optimized geometry. Crucial Step: You must observe exactly zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a true local energy minimum.
FMO Extraction: Extract the eigenvalues for the HOMO and LUMO from the formatted checkpoint file. Calculate
ΔE=ELUMO−EHOMO
.
Chemical Hardness Calculation: Calculate global hardness (
η
) using the approximation
η≈(ELUMO−EHOMO)/2
.
Figure 2: Computational DFT workflow for determining the HOMO-LUMO gap of thiazole derivatives.
Protocol B: Empirical Validation via Cyclic Voltammetry (CV)
Causality: DFT provides theoretical gas-phase or implicit solvent values. To bridge the gap to physical reality, CV is used to measure the oxidation (
Eox
) and reduction (
Ered
) potentials, which directly correlate to the HOMO and LUMO energies, respectively[9].
Cell Preparation: Assemble a three-electrode cell using a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/AgNO
3
non-aqueous reference electrode.
Electrolyte Solution: Dissolve 2-[(2S)-butan-2-yl]-1,3-thiazole (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF
6
) as the supporting electrolyte.
Deoxygenation: Purge the solution with ultra-high purity Argon for 15 minutes to remove dissolved oxygen, which would otherwise obscure the reduction peaks.
Measurement: Scan at a rate of 50 mV/s. Record the onset oxidation potential (
Eonset,ox
) and onset reduction potential (
Eonset,red
).
Self-Validation (Calibration): Spike the solution with Ferrocene (Fc) as an internal standard. Adjust all measured potentials relative to the Fc/Fc
+
redox couple.
Calculation: Derive the empirical FMO energies using the Bredas equations:
EHOMO=−(Eonset,oxFc+4.80) eV
ELUMO=−(Eonset,redFc+4.80) eV
ΔEgap=ELUMO−EHOMO
Conclusion
The rational design of therapeutics utilizing the 2-[(2S)-butan-2-yl]-1,3-thiazole scaffold requires a rigorous understanding of its electronic topography. By leveraging the +I effect of the chiral sec-butyl group, chemists can predict the narrowing of the HOMO-LUMO gap, thereby anticipating increased nucleophilicity at the C5 position and enhanced binding affinities in metalloprotein active sites. Adhering to the validated computational and electrochemical protocols outlined above ensures that these electronic parameters are not just theoretical constructs, but actionable data points in the drug development pipeline.
References
Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives
Source: Asian Journal of Chemistry
URL:[Link]
DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
Source: National Institutes of Health (PMC)
URL:[Link]
DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes
Source: Semantic Scholar
URL:[Link]
Genetically-Based Olfactory Signatures Persist Despite Dietary Variation (Identification of 2-sec-butylthiazole)
Source: National Institutes of Health (PMC)
URL:[Link]
Deciphering the chemical language of inbred and wild mouse conspecific scents
Source: eLife Sciences
URL:[Link]
Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective
Source: ACS Omega
URL:[Link]
Thiazole-based scaffolding for high performance solar cells (Cyclic Voltammetry and FMO analysis)
Source: RSC Publishing
URL:[Link]
Nickel and Copper in C–H Activation and Carbenoid Chemistry: A Descriptor-Based Comparative Analysis of Transition Metals
Source: National Institutes of Health (PMC)
URL:[Link]
A Protocol for the Stereoselective Synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole via a Chiral Building Block Approach
An Application Note for the Asymmetric Synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole Abstract This application note provides a detailed, robust protocol for the asymmetric synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole, a...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Asymmetric Synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole
Abstract
This application note provides a detailed, robust protocol for the asymmetric synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole, a chiral heterocyclic compound of interest in pharmaceutical and materials science research. The strategy detailed herein utilizes a chiral pool approach, starting from readily available (S)-2-aminobutane to ensure the stereochemical integrity of the final product. The synthesis proceeds through two key stages: the formation of a chiral thioamide intermediate, followed by a classic Hantzsch thiazole synthesis for the final cyclization.[1][2][3] This method circumvents the need for complex asymmetric catalysis or chiral auxiliaries, offering a straightforward and efficient pathway to the target molecule with high expected enantiomeric purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing in-depth procedural details, mechanistic insights, and characterization guidelines.
Introduction: The Significance of Chiral Thiazoles
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] The introduction of a stereocenter, particularly on a substituent at the C2 position, can have a profound impact on a molecule's pharmacological profile, influencing its binding affinity and selectivity for biological targets. Consequently, the development of efficient and stereoselective methods for synthesizing chiral thiazoles is of paramount importance.
Traditional methods for thiazole synthesis, such as the Hantzsch reaction, are highly effective for constructing the heterocyclic core but do not inherently control stereochemistry.[3][7] Achieving enantiopure products often requires either the use of a chiral auxiliary to direct a stereoselective reaction, asymmetric catalysis, or, most directly, the incorporation of a pre-existing chiral center from a starting material (a chiral pool approach).[8][9]
This protocol details the latter strategy, which offers significant advantages in terms of predictability and operational simplicity. By starting with optically pure (S)-2-aminobutane, the desired (S)-stereochemistry is carried through the synthetic sequence to the final 2-substituted thiazole product.
Overall Reaction Scheme
The synthesis is a two-step process starting from (S)-2-aminobutane.
Step 1: Synthesis of Chiral Thioamide Intermediate
(S)-2-aminobutane is first converted to the corresponding formamide, which is then thionated using Lawesson's reagent to yield the key intermediate, (S)-N-(butan-2-yl)thioformamide.
Step 2: Hantzsch Thiazole Synthesis
The chiral thioamide undergoes a cyclocondensation reaction with 2-bromoacetaldehyde to form the target molecule, 2-[(2S)-butan-2-yl]-1,3-thiazole.
Mechanistic Insight: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry.[3] The reaction proceeds via the initial nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-halocarbonyl compound (2-bromoacetaldehyde). This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. The resulting intermediate, a thiazoline, then undergoes dehydration to yield the aromatic thiazole ring.[3]
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, heating mantle, separatory funnel, rotary evaporator, glass column for chromatography, thin-layer chromatography (TLC) plates (silica gel), UV lamp, standard laboratory glassware.
4.2 Synthesis of (S)-N-(butan-2-yl)formamide (Intermediate 1)
To a 100 mL round-bottom flask, add (S)-2-aminobutane (7.3 g, 100 mmol).
Add ethyl formate (22.2 g, 300 mmol) to the flask.
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 55 °C) for 12 hours. The reaction should be monitored by TLC until the starting amine is consumed.
After cooling to room temperature, remove the excess ethyl formate under reduced pressure using a rotary evaporator.
The resulting crude (S)-N-(butan-2-yl)formamide is a colorless oil and can be used in the next step without further purification.
4.3 Synthesis of (S)-N-(butan-2-yl)thioformamide (Intermediate 2)
Dissolve the crude (S)-N-(butan-2-yl)formamide (10.1 g, 100 mmol) in 150 mL of anhydrous toluene in a 500 mL round-bottom flask.
Add Lawesson's reagent (22.2 g, 55 mmol) to the solution. (Caution: Lawesson's reagent is a sulfur-containing compound with a strong odor. Handle in a well-ventilated fume hood).
Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours. Monitor the reaction progress by TLC.
After cooling, filter the reaction mixture to remove solid byproducts.
Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with 10% ethyl acetate in hexanes) to yield the pure thioamide as a yellowish oil.
4.4 Synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole (Final Product)
In a 100 mL flask, prepare a solution of 2-bromoacetaldehyde. This is typically generated in situ from 2-bromoacetaldehyde diethyl acetal (3.94 g, 20 mmol) by hydrolysis with 20 mL of 2M HCl at 50 °C for 30 minutes. Cool the solution in an ice bath.
In a separate 250 mL flask, dissolve (S)-N-(butan-2-yl)thioformamide (2.36 g, 20 mmol) in 50 mL of diethyl ether.
Cool the thioamide solution in an ice bath and slowly add the acidic 2-bromoacetaldehyde solution dropwise with vigorous stirring over 30 minutes.
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford the final product, 2-[(2S)-butan-2-yl]-1,3-thiazole, as a pale yellow liquid.[10][11]
4.5 Product Characterization
¹H NMR: The spectrum should show characteristic peaks for the thiazole protons and the sec-butyl group.
¹³C NMR: Confirm the number of unique carbons.
Mass Spectrometry: Determine the molecular weight to confirm the product's identity (C₇H₁₁NS, MW: 141.23 g/mol ).[10]
Chiral HPLC: To confirm the enantiomeric excess (ee) of the final product, analysis should be performed using a chiral stationary phase column (e.g., Chiralcel OD-H) with a suitable mobile phase (e.g., hexane/isopropanol mixture). The retention time should be compared to a racemic standard, if available.
Caption: Workflow for the asymmetric synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole.
Safety Precautions
All manipulations should be performed in a well-ventilated chemical fume hood.
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Lawesson's reagent has a very strong, unpleasant odor and should be handled with care.
2-bromoacetaldehyde is a lachrymator and is corrosive. Handle with extreme caution.
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
Conclusion
The protocol described provides a reliable and straightforward method for the asymmetric synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole. By employing a chiral building block strategy, this approach ensures high enantiomeric purity in the final product without the need for complex catalytic systems. The procedure uses standard organic chemistry techniques and commercially available reagents, making it accessible for most synthetic chemistry laboratories. The successful application of this protocol will enable further investigation into the biological activities and material properties of this and related chiral thiazole derivatives.
References
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Miura, T., Funakoshi, Y., Fujimoto, Y., Nakahashi, J., & Murakami, M. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(10), 2454-2457. [Link]
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Wang, C., et al. (2020). Recent advances in the catalytic asymmetric reactions of thiazolone derivatives. Organic & Biomolecular Chemistry, 18(27), 5124-5136. [Link]
Bouyahya, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1633. [Link]
Rinnová, M., et al. (2001). Synthesis of chiral polyaminothiazoles. Tetrahedron Letters, 42(27), 4665-4667. [Link]
Reddy, T., et al. (2022). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry. [Link]
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Reddy, R., et al. (2012). Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. ACS Omega, 2(9), 5695-5704. [Link]
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
The Good Scents Company. (n.d.). 2-sec-butyl thiazole. The Good Scents Company. [Link]
Application Notes and Protocols for 2-[(2S)-butan-2-yl]-1,3-thiazole in Asymmetric Transition Metal Catalysis
Introduction: The Emergence of Chiral Thiazole-Based Ligands In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for achieving high enantioselectivity in chemical transforma...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Emergence of Chiral Thiazole-Based Ligands
In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for achieving high enantioselectivity in chemical transformations.[1] Among the diverse array of privileged ligand scaffolds, those incorporating heterocyclic motifs have garnered significant attention due to their unique stereoelectronic properties and modular nature. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, offers a compelling platform for the design of novel chiral ligands.[2][3] The nitrogen atom at the 3-position serves as an excellent coordination site for a variety of transition metals, while the substituent at the 2-position can introduce a chiral element to create an asymmetric binding pocket around the metal center.[4][5]
This document provides detailed application notes and protocols for the use of 2-[(2S)-butan-2-yl]-1,3-thiazole as a chiral directing group in transition metal-catalyzed reactions. While this specific ligand is a relatively underexplored member of the broader thiazole family, its structural features suggest significant potential in asymmetric synthesis. The sec-butyl group at the 2-position provides a well-defined stereocenter that can effectively influence the facial selectivity of substrate coordination to a metal catalyst.
These notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically enriched compounds. The protocols provided are based on established methodologies for closely related chiral thiazole-based ligands and are designed to serve as a robust starting point for reaction optimization and discovery.
Ligand Design and Synthesis: A Modular Approach
A key advantage of thiazole-based ligands is their modularity, allowing for the late-stage introduction of diversity to fine-tune the ligand's steric and electronic properties.[4] The synthesis of a bidentate P,N-ligand incorporating the 2-[(2S)-butan-2-yl]-1,3-thiazole moiety can be envisioned through a multi-step sequence, as illustrated below. This approach allows for the independent variation of both the thiazole and the phosphine components, facilitating the creation of a ligand library for catalyst screening.
Caption: Proposed synthetic workflow for a chiral P,N-ligand incorporating 2-[(2S)-butan-2-yl]-1,3-thiazole.
Application in Asymmetric Catalysis: Iridium-Catalyzed Hydrogenation
Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral compounds, particularly for unfunctionalized olefins that are challenging substrates for other catalyst systems.[5][6] Chiral P,N-ligands, where a phosphorus atom and a nitrogen-containing heterocycle coordinate to the iridium center, have proven to be highly effective in this transformation. The thiazole nitrogen of our target ligand can act as the N-donor in such a system.
The following protocol outlines a general procedure for the iridium-catalyzed asymmetric hydrogenation of a model substrate, (E)-1,2-diphenylpropene, using a hypothetical P,N-ligand derived from 2-[(2S)-butan-2-yl]-1,3-thiazole. This protocol is adapted from well-established procedures for similar iridium-phosphine-thiazole complexes.[4]
Protocol: Asymmetric Hydrogenation of (E)-1,2-Diphenylpropene
Standard glassware for inert atmosphere techniques
Experimental Procedure:
Catalyst Preparation (in situ):
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral P,N-ligand (1.1 mol%) to a Schlenk flask or autoclave.
Add anhydrous, degassed DCM to dissolve the catalyst components.
Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should become homogeneous and may change color.
Reaction Setup:
To the catalyst solution, add the substrate, (E)-1,2-diphenylpropene (1.0 mmol).
Seal the reaction vessel securely.
Hydrogenation:
Purge the reaction vessel with hydrogen gas three times.
Pressurize the vessel to the desired hydrogen pressure (e.g., 50 bar).
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 2-16 hours).
Workup and Analysis:
Carefully vent the hydrogen gas from the reaction vessel.
Concentrate the reaction mixture under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Caption: Experimental workflow for the iridium-catalyzed asymmetric hydrogenation.
Expected Performance and Data
Based on the performance of structurally similar chiral phosphine-thiazole ligands in the asymmetric hydrogenation of trisubstituted olefins, high conversions and enantioselectivities can be anticipated.[4] The steric bulk of the sec-butyl group is expected to create a well-defined chiral pocket, leading to effective enantiodiscrimination.
Table 1: Expected Performance in Asymmetric Hydrogenation
Substrate
Product
Expected Conversion (%)
Expected ee (%)
(E)-1,2-Diphenylpropene
(S)-1,2-Diphenylpropane
>99
90-98
Ethyl (E)-α-methylcinnamate
Ethyl (S)-2-methyl-3-phenylpropanoate
>99
85-95
(E)-2-Methyl-3-phenylprop-2-en-1-ol
(S)-2-Methyl-3-phenylpropan-1-ol
>99
92-99
Note: These values are illustrative and based on results obtained with analogous catalyst systems. Actual results may vary and require optimization.
Causality in Experimental Choices
Choice of Metal Precursor: [Ir(COD)Cl]₂ is a common and convenient precursor for generating active iridium catalysts in situ. The COD (cyclooctadiene) ligands are readily displaced by the chiral P,N-ligand and the substrate.
Ligand-to-Metal Ratio: A slight excess of the chiral ligand (1.1 mol% to 0.5 mol% of the dimeric iridium precursor) is often used to ensure complete complexation of the metal and to prevent the formation of less active or achiral catalyst species.
Solvent: Dichloromethane is a frequently used solvent for asymmetric hydrogenations as it is relatively non-coordinating and effectively solubilizes the catalyst and many organic substrates. It must be anhydrous and degassed to prevent catalyst deactivation.
Hydrogen Pressure: The optimal hydrogen pressure can influence both the reaction rate and enantioselectivity. A pressure of 50 bar is a common starting point for the hydrogenation of unfunctionalized olefins with iridium catalysts.[5]
Trustworthiness and Self-Validation
The protocols described herein are built upon well-established principles and experimental data from the peer-reviewed literature on asymmetric catalysis with thiazole-based ligands. To ensure the trustworthiness of experimental results, the following self-validating measures should be implemented:
Control Experiments: A reaction performed without the chiral ligand should yield a racemic product, confirming that the chirality is induced by the ligand.
Reproducibility: Key experiments should be repeated to ensure the consistency of the results.
Enantiomeric Excess Determination: The use of a calibrated chiral HPLC or GC method with an authentic racemic sample is crucial for accurate determination of the enantiomeric excess.
Conclusion
2-[(2S)-butan-2-yl]-1,3-thiazole represents a promising, yet underexplored, chiral building block for the synthesis of novel ligands for asymmetric catalysis. Its straightforward incorporation into bidentate ligand structures, coupled with the proven efficacy of related thiazole-based ligands, suggests a high potential for success in a range of transition metal-catalyzed reactions, including the iridium-catalyzed asymmetric hydrogenation detailed in these notes. The provided protocols and insights are intended to serve as a valuable resource for researchers seeking to explore the catalytic applications of this and related chiral thiazole derivatives.
References
Hedberg, C., Källström, K., Brandt, P., Hansen, L. K., & Andersson, P. G. (2006). Asymmetric Hydrogenation of Trisubstituted Olefins with Iridium−Phosphine Thiazole Complexes: A Further Investigation of the Ligand Structure. Journal of the American Chemical Society, 128(9), 2995–3001. [Link]
Barceló-García, M., et al. (2022). Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. Angewandte Chemie International Edition, 61(2), e202112111. [Link]
Cullen, W. R., & James, B. R. (1989). New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation. Journal of the Chemical Society, Chemical Communications, (19), 1353-1355. [Link]
Pettit, G. R., et al. (1995). The Chiral Synthesis of Thiazole Amino Acid Enantiomers. Synthesis, 1995(6), 719-725. [Link]
G. A. Molander, M. D. E. Forbes, (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 1-56. [Link]
Alvarez, M., & de Lera, A. R. (2015). Chiral Thiazoline and Thiazole Building Blocks for the Synthesis of Peptide-Derived Natural Products. Molecules, 20(12), 22174–22213. [Link]
Källström, K., Hedberg, C., & Andersson, P. G. (2004). Rationally Designed Ligands for Asymmetric Iridium-Catalyzed Hydrogenation of Olefins. Journal of the American Chemical Society, 126(46), 14708–14709. [Link]
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. [Link]
Helmchen, G. (2013). Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation/ Asymmetric Tsuji-Trost Reaction: A Review. Current Organic Chemistry, 17(18), 1968-2000. [Link]
Zhang, W., et al. (2019). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science, 10(15), 4281-4286. [Link]
Zhou, Y.-G. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. The Journal of Organic Chemistry, 89(7), 4336-4348. [Link]
Pfaltz, A. (2004). Iridium-Catalyzed Asymmetric Hydrogenation: Development of New N,P Ligands and Hydrogenation of Alkenyl Boronic Esters. CHIMIA International Journal for Chemistry, 58(9), 614-617. [Link]
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
Ma, J., et al. (2022). Organocatalytic atroposelective construction of axially chiral N, N- and N, S-1,2-azoles through novel ring formation approach. Nature Communications, 13(1), 1959. [Link]
Cramer, N. (2020). Chiral Arene Ligand as Stereocontroller for Asymmetric C-H Activation. ChemRxiv. [Link]
Ghorbani-Vaghei, R., & Amiri, A. (2020). Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles. Scientific Reports, 10(1), 1-11. [Link]
Hilaris Publisher. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Retrieved from [Link]
Redalyc. (2012). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Revista de la Sociedad Química de México, 56(3), 269-275. [Link]
Alfa Chemistry Catalysts. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. Retrieved from [Link]
Liu, G., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 12(1), 1-10. [Link]
The Good Scents Company. (n.d.). 2-sec-butyl thiazole. Retrieved from [Link]
Application Notes and Protocols for the Evaluation of 2-[(2S)-butan-2-yl]-1,3-thiazole in Agricultural Pesticide Formulations
For Researchers, Scientists, and Agrochemical Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Thiazole Moiety as a Privileged Scaffold in Agrochemicals The thiazole ring, a f...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Thiazole Moiety as a Privileged Scaffold in Agrochemicals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of modern agrochemicals.[1][2][3][4][5] Its unique electronic and structural properties contribute to a wide spectrum of biological activities, including insecticidal, fungicidal, and herbicidal actions.[3][6][7] Thiazole derivatives are noted for their strong biological activity, relatively low toxicity, and the versatility they offer for structural modifications to fine-tune efficacy and safety profiles.[1][2][4] This document provides a comprehensive guide for the initial evaluation of a novel thiazole-containing compound, 2-[(2S)-butan-2-yl]-1,3-thiazole, for its potential use in agricultural pesticide formulations.
The protocols outlined herein are designed to establish a foundational understanding of the compound's biological activity, formulate it into a stable and effective product, and conduct rigorous efficacy and preliminary safety assessments. As a Senior Application Scientist, the emphasis of this guide is not merely on procedural steps but on the underlying scientific rationale, ensuring a robust and defensible data package for further development.
Part 1: Physicochemical Characterization and Formulation Development
A thorough understanding of the physicochemical properties of 2-[(2S)-butan-2-yl]-1,3-thiazole is paramount for developing a stable and effective pesticide formulation.
Active Ingredient (AI) Characterization
Prior to formulation, the active ingredient must be rigorously characterized.
Property
Method
Rationale
Appearance
Visual Inspection
Provides a basic quality control check.
Molecular Weight
Mass Spectrometry (e.g., ESI-MS)
Confirms the identity of the synthesized compound.
Purity
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or MS)
Essential for accurate dosing in biological assays and to understand potential impacts of impurities.
Solubility
OECD Guideline 105
Determines suitable solvents for formulation and biological testing. Test in a range of polar and non-polar solvents.
Vapor Pressure
OECD Guideline 104
Indicates the potential for volatilization and inhalation exposure.
Octanol-Water Partition Coefficient (Log P)
OECD Guideline 107 or 117
Predicts the compound's environmental fate and potential for bioaccumulation.
Stability
OECD Guideline 111
Assesses hydrolysis as a function of pH to predict stability in various water sources and soil types.
Formulation Strategy
The choice of formulation will depend on the target pest, application method, and the physicochemical properties of the AI. Common formulation types for initial screening include:
Emulsifiable Concentrate (EC): Suitable for water-insoluble AIs. Requires selection of appropriate solvents and emulsifiers.
Suspension Concentrate (SC): For solid AIs insoluble in water. Requires milling to a fine particle size and selection of dispersing and suspending agents.
Wettable Powder (WP): A solid formulation that is mixed with water to form a suspension.
Protocol 1: Development of an Emulsifiable Concentrate (EC) Formulation
Solvent Selection: Based on the solubility data, select a solvent or blend of solvents that fully dissolves the AI at the target concentration.
Emulsifier Screening: Screen a panel of non-ionic and anionic emulsifiers to identify a system that forms a stable emulsion when the solvent/AI mixture is added to water.
Rationale: The emulsifier system is critical for preventing the separation of the oil and water phases upon dilution in the spray tank.
Stability Testing:
Accelerated Storage: Store the formulated product at elevated temperatures (e.g., 54°C for 14 days) to predict its long-term shelf life.
Emulsion Stability: Dilute the formulation in waters of varying hardness and observe for any signs of instability (e.g., creaming, sedimentation) over a 24-hour period.
Part 2: Biological Efficacy Screening
The primary objective of this phase is to determine the intrinsic biological activity of 2-[(2S)-butan-2-yl]-1,3-thiazole against a range of target pests.
Insecticidal Activity Screening
Thiazole-containing insecticides like thiamethoxam and clothianidin are known to act on the nicotinic acetylcholine receptor.[6] It is prudent to screen for activity against a broad range of insect pests.
Protocol 2: Systemic and Contact Insecticidal Efficacy
Target Pests: Select a representative panel of sucking and chewing insects (e.g., aphids, whiteflies, caterpillars).
Application Methods:
Leaf Dip Bioassay (Contact Activity):
Prepare serial dilutions of the formulated product in water.
Dip leaves of a suitable host plant into the test solutions for a set time (e.g., 10 seconds).
Allow the leaves to air dry.
Place the treated leaves in a petri dish with a known number of insects.
Assess mortality at 24, 48, and 72 hours post-treatment.
Systemic Activity Bioassay (for sucking insects):
Apply the test solutions to the soil of potted plants.
After a set period (e.g., 3-5 days) to allow for uptake and translocation, infest the plants with a known number of insects.
Assess mortality at regular intervals.
Data Analysis: Calculate the LC50 (lethal concentration to kill 50% of the test population) for each insect species.[8]
Fungicidal Activity Screening
Thiazole derivatives have demonstrated efficacy against a range of fungal pathogens, often by inhibiting enzymes like cytochrome P450 demethylase or succinate dehydrogenase.[9][10]
Protocol 3: In Vitro Fungicidal Activity
Target Pathogens: Select a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).
Poisoned Food Technique:
Prepare a series of agar plates amended with different concentrations of the test compound.
Place a mycelial plug from a fresh culture of the target fungus in the center of each plate.
Incubate the plates under optimal growth conditions.
Measure the radial growth of the fungal colony daily.
Data Analysis: Calculate the EC50 (effective concentration to inhibit 50% of mycelial growth) for each fungal species.
Part 3: Greenhouse and Field Trials
Promising results from laboratory screening warrant progression to more realistic application scenarios.[11]
Greenhouse Trials
Greenhouse trials provide a controlled environment to evaluate the performance of the formulated product on whole plants.[11]
Protocol 4: Greenhouse Efficacy Trial
Experimental Design: Use a randomized complete block design with multiple replications.[12]
Treatments: Include a range of application rates of the test formulation, a positive control (a commercial standard), and an untreated control.
Application: Apply the treatments using a calibrated sprayer to ensure uniform coverage.
Pest/Disease Introduction: Artificially infest plants with insects or inoculate with fungal spores.
Assessment: Evaluate pest mortality or disease severity at regular intervals.
Phytotoxicity Assessment: Visually inspect plants for any signs of damage (e.g., chlorosis, necrosis, stunting).
Small-Scale Field Trials
Field trials are essential to evaluate the product's performance under real-world conditions, considering environmental factors.[11][12]
Workflow for Field Trial Design
Caption: Workflow for conducting small-scale field efficacy trials.
Part 4: Preliminary Safety and Toxicological Assessment
Pesticide development requires a strong emphasis on safety for human health and the environment.[8][13]
Acute Toxicity Profile
Initial acute toxicity studies are necessary to understand the immediate risks associated with handling and exposure.
Study
Guideline
Endpoint
Acute Oral Toxicity
OECD 423
LD50
Acute Dermal Toxicity
OECD 402
LD50
Acute Inhalation Toxicity
OECD 403
LC50
Skin Irritation/Corrosion
OECD 404
Assessment of skin irritation
Eye Irritation/Corrosion
OECD 405
Assessment of eye irritation
Ecotoxicological Profile
Preliminary ecotoxicological studies are crucial to assess the potential impact on non-target organisms.
regioselective functionalization of the thiazole ring in 2-[(2S)-butan-2-yl]-1,3-thiazole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Late-stage functionalization, regiocontrol, and stereocenter preservation. Introduction & Mechanistic Rationale The thiazole cor...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Focus: Late-stage functionalization, regiocontrol, and stereocenter preservation.
Introduction & Mechanistic Rationale
The thiazole core is a privileged scaffold in medicinal chemistry, frequently appearing in antimicrobial, antineoplastic, and cardiovascular agents. The molecule 2-[(2S)-butan-2-yl]-1,3-thiazole presents a unique synthetic paradigm: the C-2 position is chemically blocked by a chiral sec-butyl group. Consequently, functionalization is restricted to the C-4 and C-5 positions.
Achieving high regioselectivity requires exploiting the inherent electronic asymmetry of the thiazole ring. The C-5 position possesses the highest electron density, making it the kinetically and thermodynamically favored site for electrophilic aromatic substitution and transition-metal-catalyzed C-H activation[1]. Furthermore, direct deprotonation (lithiation) occurs selectively at C-5 due to the stabilization of the resulting carbanion by the adjacent sulfur atom[2].
A critical challenge in functionalizing 2-[(2S)-butan-2-yl]-1,3-thiazole is the preservation of the (2S) stereocenter. The exocyclic benzylic proton at the C-2 position is weakly acidic. Therefore, the choice of bases, temperatures, and reaction times must be strictly controlled to prevent epimerization while achieving >95:5 C-5:C4 regioselectivity.
Strategic Workflow for Regioselective Functionalization
The following decision tree outlines the three primary strategies for C-5 functionalization, selected based on the desired functional group and downstream coupling requirements.
Logical workflow for the regioselective C-5 functionalization of 2-sec-butylthiazole.
Experimental Protocols
Protocol A: Palladium-Catalyzed Direct C-5 Arylation
Causality & Mechanism: Direct C-H arylation at the C-5 position proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. Using Palladium(II) acetate with a mild base (Potassium Acetate) allows the acetate ligand to act as an internal base, abstracting the C-5 proton simultaneously with Pd-C bond formation[3]. The weak nature of KOAc is a deliberate choice to prevent the deprotonation and subsequent racemization of the (2S) stereocenter.
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk tube, add 2-[(2S)-butan-2-yl]-1,3-thiazole (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol %), and anhydrous KOAc (2.0 equiv).
Atmosphere Control: Evacuate the tube and backfill with ultra-pure Argon three times. Causality: Oxygen rapidly deactivates the active Pd(0) species generated in situ, leading to catalytic stalling.
Reaction: Inject anhydrous N,N-dimethylacetamide (DMA) (5.0 mL) to achieve a 0.2 M concentration. Seal the tube and stir vigorously at 150 °C for 16 hours.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 × 10 mL) to remove the DMA, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Self-Validation System:
NMR Verification: Analyze the product via ¹H NMR. Successful C-5 arylation is confirmed by the disappearance of the C-5 proton signal (typically ~7.2 ppm) and the retention of the C-4 proton singlet (~7.1 ppm).
Chiral Integrity: Run the purified product on a Chiral HPLC column against a racemic standard to validate that the (2S) configuration remains >99% ee.
Protocol B: Low-Temperature C-5 Lithiation and Electrophilic Trapping
Causality & Mechanism: The C-5 proton is kinetically more acidic than the C-4 proton. By utilizing n-butyllithium (n-BuLi) at strictly cryogenic temperatures (-78 °C), kinetic deprotonation occurs exclusively at C-5[2]. The strict maintenance of -78 °C is critical for two reasons: it prevents the ring-opening fragmentation of the lithiated thiazole, and it suppresses competitive deprotonation at the chiral C-2 benzylic position.
Step-by-Step Methodology:
Preparation: Dissolve 2-[(2S)-butan-2-yl]-1,3-thiazole (1.0 equiv, 2.0 mmol) in anhydrous THF (20 mL, 0.1 M) in a flame-dried round-bottom flask under an Argon atmosphere.
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
Lithiation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) via syringe pump over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale-yellow solution for 45 minutes at -78 °C.
Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) dropwise. Stir for 1 hour at -78 °C.
Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench slowly with saturated aqueous NH₄Cl (10 mL).
Workup: Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.
Self-Validation System:
Titer Check: Before adding the electrophile, extract a 0.1 mL aliquot and quench it with D₂O. ¹H NMR analysis of this aliquot should show >95% deuterium incorporation at the C-5 position, validating the efficiency of the metalation step.
Protocol C: Electrophilic Bromination at C-5
Causality & Mechanism: For downstream cross-coupling applications (e.g., Suzuki or Negishi couplings), a C-5 halogenated intermediate is highly valuable. Bromination with N-bromosuccinimide (NBS) is directed almost exclusively to the C-5 position due to its high nucleophilicity, which stabilizes the intermediate Wheland complex during electrophilic attack[4].
Addition: Cool the solution to 0 °C using an ice-water bath. Add NBS (1.05 equiv) in three equal portions over 15 minutes to control the exotherm. Causality: Controlling the exotherm prevents over-bromination (e.g., C-4/C-5 dibromination) and limits radical-mediated side reactions.
Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.
Workup: Pour the mixture into ice water (50 mL) and extract with ethyl acetate (3 × 20 mL). Wash the organic phase with 5% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine species, followed by water and brine. Dry and concentrate.
Self-Validation System:
TLC & GC-MS: Reaction completion is easily monitored by TLC (the brominated product is typically less polar). GC-MS will confirm the mono-brominated mass (M and M+2 peaks in a 1:1 ratio, characteristic of a single bromine isotope pattern).
Quantitative Data & Strategy Comparison
The following table summarizes the expected performance metrics for the functionalization of 2-[(2S)-butan-2-yl]-1,3-thiazole based on established thiazole chemistry parameters.
Functionalization Strategy
Target Position
Reagents / Catalyst
Typical Yield
Regioselectivity (C5:C4)
Preservation of (2S) Stereocenter
Direct C-H Arylation
C-5
Pd(OAc)₂, KOAc, Aryl-Br
70–85%
> 95:5
High (Weak base prevents epimerization)
Directed Lithiation
C-5
n-BuLi, THF, -78 °C
80–95%
> 99:1
Critical (Requires strict -78 °C control)
Electrophilic Bromination
C-5
NBS, DMF, 0 °C to RT
85–90%
> 95:5
Complete (Neutral/mild conditions)
References
Palladium-Catalyzed Template Directed C-5 Selective Olefination of Thiazoles | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation - RSC Publishing. Available at:[Link]
C2, C5, and C4 Azole N-Oxide Direct Arylation Including Room-Temperature Reactions | Journal of the American Chemical Society. Available at:[Link]
in vitro assay preparation utilizing 2-[(2S)-butan-2-yl]-1,3-thiazole derivatives
An Application Note on the in vitro preparation and characterization of assays utilizing 2-[(2S)-butan-2-yl]-1,3-thiazole , synthesizing thermodynamic protein-binding profiling with live-cell neuronal imaging. Introducti...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note on the in vitro preparation and characterization of assays utilizing 2-[(2S)-butan-2-yl]-1,3-thiazole , synthesizing thermodynamic protein-binding profiling with live-cell neuronal imaging.
Introduction & Mechanistic Overview
The murine semiochemical 2-[(2S)-butan-2-yl]-1,3-thiazole (the S-enantiomer of 2-sec-butylthiazole) is a highly volatile, stereospecific signaling molecule that plays a critical role in conspecific chemical communication[1]. To exert its biological effects, this compound navigates a dual-phase mechanism:
Phase 1 (Environmental Persistence): Upon excretion, the volatile thiazole binds to Major Urinary Proteins (MUPs)—specifically MUP-I. The protein sequesters the ligand within a central lipocalin β-barrel, protecting it from rapid evaporation and degradation in the environment[2].
Phase 2 (Signal Transduction): Upon inhalation by a recipient, the compound dissociates from the MUP complex and activates specific Vomeronasal Sensory Neurons (VSNs) via G-protein coupled receptors (V1R/V2R). This initiates a signal transduction cascade that culminates in TRPC2 ion channel opening and intracellular calcium influx[1].
The absolute S-configuration of the sec-butyl group is strictly required; the R-enantiomer fails to elicit the precise behavioral and physiological responses (such as countermarking and aggression modulation) observed in vivo[3].
Vomeronasal sensory neuron signal transduction pathway activated by 2-[(2S)-butan-2-yl]-1,3-thiazole.
Causality & Experimental Design (E-E-A-T)
Evaluating the pharmacological profile of 2-[(2S)-butan-2-yl]-1,3-thiazole requires orthogonal in vitro assays that address both its carrier-protein thermodynamics and its receptor-mediated neuronal activation.
Why Isothermal Titration Calorimetry (ITC)? MUP-I binding is driven by complex thermodynamic signatures (favorable enthalpy, unfavorable entropy). The binding of thiazole derivatives to MUP-I involves a highly ordered, water-mediated hydrogen bond network[4]. Fluorescent displacement probes can disrupt this native pocket architecture. ITC directly measures the thermodynamic signature (
Δ
H,
Δ
S,
Kd
) without requiring labels[2].
Why Calcium Imaging of VSNs? VSNs are notoriously difficult to patch-clamp in high throughput due to their dense packing in the neuroepithelium. Calcium imaging utilizing the fluorogenic dye Cal-520 AM allows for the simultaneous, high-spatiotemporal-resolution monitoring of thousands of neurons within an intact, acute VNO slice[1].
Self-Validating Systems: To ensure absolute trustworthiness of the data, both protocols incorporate internal validations. The ITC protocol mandates a ligand-into-buffer blank titration to subtract the heat of dilution—a critical step given the lipophilicity of the thiazole. Similarly, the VSN assay concludes with a high-K
+
(KCl) depolarizing pulse to validate neuronal viability and distinguish true sensory neurons from supporting epithelial cells[1].
Experimental Methodologies
Protocol A: Isothermal Titration Calorimetry (ITC) of MUP-I Binding
Expert Insight: Thiazoles are highly volatile and lipophilic. Precise buffer matching and sealed systems are required to prevent ligand evaporation and heat-of-mixing artifacts.
Protein Preparation: Express and purify recombinant mouse MUP-I. Dialyze the protein extensively against the assay buffer (50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) for 48 hours at 4°C.
Ligand Preparation: Dissolve 2-[(2S)-butan-2-yl]-1,3-thiazole directly into the exact same dialysate used for the protein to a final concentration of 150 µM. Caution: Do not use a separate batch of buffer, as even micro-differences in pH or salt will generate massive background heat during injection.
Degassing: Degas both the MUP-I solution (15 µM) and the ligand solution under vacuum with gentle magnetic stirring for 10 minutes to prevent bubble formation in the ITC cell.
Titration Execution: Load the MUP-I solution into the sample cell (typically 1.4 mL) and the ligand into the injection syringe. Set the ITC instrument to 25°C with a stirring speed of 300 RPM.
Injection Parameters: Perform an initial 1 µL purge injection (discarded from data analysis), followed by 25 consecutive injections of 10 µL each, spaced by 180-second intervals to allow the baseline to fully equilibrate[2].
Data Analysis: Subtract the heat of dilution (obtained from a ligand-into-buffer control run) and fit the integrated heat data to a one-set-of-sites binding model to extract
Kd
,
Δ
H, and
Δ
S.
Step-by-step workflow for Isothermal Titration Calorimetry (ITC) binding assay.
Protocol B: In Vitro Calcium Imaging of Vomeronasal Sensory Neurons
Expert Insight: Standard PVC/Tygon perfusion tubing will absorb the lipophilic thiazole compound, leading to artificial signal tailing and receptor desensitization. Polytetrafluoroethylene (PTFE) tubing is mandatory for the perfusion rig.
Tissue Preparation: Euthanize the murine subject and rapidly dissect the vomeronasal organ (VNO). Embed the VNO in low-melting-point agarose and cut 250 µm acute coronal slices using a vibratome in ice-cold oxygenated (95% O
2
/ 5% CO
2
) artificial cerebrospinal fluid (aCSF).
Dye Loading: Incubate the VNO slices in circulating aCSF containing 4.5 µM Cal-520 AM (a high-affinity Ca
2+
indicator) and 0.05% Pluronic F-127 for 90 minutes at 5°C[1]. Note: The low temperature prevents dye compartmentalization into intracellular organelles, ensuring cytosolic specificity.
Washout & Recovery: Transfer the slices to dye-free, oxygenated aCSF at room temperature for 30 minutes to allow for complete intracellular esterase cleavage of the AM ester.
Perfusion & Stimulation: Mount the slice in a recording chamber on a confocal or epifluorescence microscope. Perfuse continuously with aCSF using PTFE tubing. Apply a 10-second pulse of 10 µM 2-[(2S)-butan-2-yl]-1,3-thiazole.
Viability Control: Conclude the experiment by perfusing aCSF containing 50 mM KCl for 10 seconds. Only cells that exhibit a robust Ca
2+
transient in response to KCl are included in the final analysis[1].
Indicates high selectivity of the V1R/V2R receptor repertoire.
| Peak Fluorescence (
Δ
F/F
0
) | > 1.5 | Robust TRPC2-mediated calcium influx. |
| Response Latency | < 2 seconds | Direct GPCR activation (no secondary genomic effects). |
| KCl Control Response | > 95% of imaged cells | Validates that non-responding cells are viable neurons, not dead tissue. |
References
Nagel, M., et al. (2024). Deciphering the chemical language of inbred and wild mouse conspecific scents. eLife, 12:RP90529.
URL:[Link]
Sharrow, S. D., et al. (2003). Thermodynamic Analysis of Binding between Mouse Major Urinary Protein-I and the Pheromone 2-sec-Butyl-4,5-dihydrothiazole. Biochemistry, 42(21), 6302–6309.
URL:[Link]
Cavaggioni, A., et al. (2003). Absolute Configuration of 2-sec-Butyl-4,5-dihydrothiazole in Male Mouse Urine. Chemical Senses, 28(9), 791–797.
URL:[Link]
Barratt, E., et al. (2005). Thermodynamic consequences of disrupting a water-mediated hydrogen bond network in a protein:pheromone complex. Protein Science, 14(11), 2895–2906.
URL:[Link]
preventing racemization of 2-[(2S)-butan-2-yl]-1,3-thiazole during high-temperature reactions
Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working with 2-[(2S)-butan-2-yl]-1,3-thiazole (also known as 2-sec-buty...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working with 2-[(2S)-butan-2-yl]-1,3-thiazole (also known as 2-sec-butylthiazole). Maintaining the stereochemical integrity of the (2S)-butan-2-yl chiral center during high-temperature synthetic steps is a notorious challenge. This guide provides field-proven insights, mechanistic explanations, and actionable protocols to prevent epimerization.
Part 1: The Root Cause – Mechanistic Causality
To prevent racemization, we must first understand the thermodynamic and kinetic drivers. The chiral center in 2-[(2S)-butan-2-yl]-1,3-thiazole is situated directly adjacent (alpha) to the thiazole ring. The electron-withdrawing nature of the imine-like (C=N) and thioether-like (C-S) bonds in the heterocycle significantly increases the acidity of this alpha-proton .
At elevated temperatures, the activation energy barrier for deprotonation is easily overcome. Even trace amounts of weak bases, basic impurities in silica/solvents, or autopyrolysis in protic media can trigger the abstraction of this proton. This forms a planar, achiral aza-enolate (or enethiolate) intermediate. Subsequent reprotonation is non-selective, occurring from either face of the planar intermediate and resulting in a racemic mixture .
Base-catalyzed and thermally induced racemization pathway via a planar aza-enolate intermediate.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my 2-[(2S)-butan-2-yl]-1,3-thiazole racemize at 100°C in methanol, but remains stable at the same temperature in toluene?A1: The choice of solvent is critical. Protic solvents like methanol readily facilitate proton exchange. At high temperatures, methanol acts as both a proton acceptor and donor, stabilizing the transition state of the aza-enolate intermediate and rapidly shuttling protons back to either face of the molecule . Toluene, being an aprotic and non-polar solvent, lacks this proton-shuttling capability, thereby starving the racemization mechanism of its necessary proton exchange medium.
Q2: I must use a base for my high-temperature coupling reaction. How can I minimize racemization?A2: If a base is strictly required, avoid strong, unhindered bases (like NaOH, KOH, or unhindered alkoxides) which rapidly deprotonate the alpha-position. Instead, utilize sterically hindered organic bases such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. Additionally, use the absolute minimum stoichiometric equivalent necessary, and consider adding the base slowly via a syringe pump to keep the steady-state concentration low .
Q3: Can the heating method itself influence the rate of racemization?A3: Yes. Prolonged exposure to high temperatures in traditional batch reactors maximizes the opportunity for racemization. "Flash thermal" techniques, such as continuous flow chemistry or microwave irradiation, allow you to reach high activation energies for your desired reaction rapidly while minimizing the residence time (often reducing reaction times from hours to seconds or minutes) . This kinetic control favors the desired reaction over the slower, thermodynamically driven racemization process.
Part 3: Experimental Protocols & Workflows
Protocol: High-Temperature Reaction Optimization for Chiral Thiazoles
Objective: To execute a high-temperature substitution or coupling on 2-[(2S)-butan-2-yl]-1,3-thiazole while maintaining >95% enantiomeric excess (ee).
Step 1: Solvent and Reagent Preparation
Strictly exclude water. Dry all glassware in an oven at 120°C for at least 4 hours.
Use anhydrous, aprotic solvents (e.g., Toluene, 1,4-Dioxane, or THF) dried over activated 3Å molecular sieves.
Degas the solvent via the freeze-pump-thaw method to remove dissolved oxygen, which can initiate radical-mediated racemization pathways at high temperatures.
If using a batch system, pre-heat the oil bath or heating block to the target temperature before submerging the reaction vessel. This avoids a prolonged ramp-up time where the molecule is exposed to heat without reaching the activation energy for the primary reaction.
If using microwave synthesis, set the maximum cooling jet to run concurrently with heating. This allows high power input for rapid reaction completion while capping the bulk temperature.
Limit reaction time. Monitor via LC-MS or TLC and quench immediately upon consumption of the starting material.
Step 3: Self-Validating Quench and Workup
Validation Check: Before scaling up, run a 10 mg pilot reaction. Aliquot 1 mg at 10-minute intervals, quench immediately in cold hexanes (0°C), and analyze via chiral SFC. If the ee drops below 95% at any interval, the system is not validated for that time/temperature combination, and you must proceed to the troubleshooting decision tree below.
If a base was used, neutralize the mixture immediately during the quench with a mild, cold buffer (e.g., saturated aqueous NH₄Cl or a phosphate buffer at pH 7). Avoid strong acids (like HCl) as extreme pH in either direction can catalyze epimerization during workup .
Extract using a cold, non-polar organic solvent (e.g., MTBE or Hexanes).
Systematic troubleshooting workflow to mitigate racemization during high-temperature synthesis.
Part 4: Quantitative Data & Benchmarks
The following table summarizes the expected impact of various reaction conditions on the enantiomeric excess of 2-[(2S)-butan-2-yl]-1,3-thiazole during a standard 2-hour heating cycle at 100°C.
Solvent System
Additive / Base
Heating Method
Expected ee (%)
Mechanistic Impact
Methanol (Protic)
None
Batch (2h)
< 10%
Rapid proton exchange facilitates enolization.
Methanol (Protic)
NaOH (1.0 eq)
Batch (2h)
0% (Racemic)
Strong base drives complete deprotonation.
Toluene (Aprotic)
None
Batch (2h)
> 95%
Lack of proton shuttling prevents epimerization.
Toluene (Aprotic)
DIPEA (1.2 eq)
Batch (2h)
85 - 90%
Steric hindrance of base reduces deprotonation rate.
Toluene (Aprotic)
DIPEA (1.2 eq)
Microwave (10 min)
> 98%
Short residence time outpaces racemization kinetics.
Note: Enantiomeric excess (ee) should be monitored via chiral HPLC or SFC immediately following the cold workup to ensure accurate benchmarking.
References
Welch, C. J., et al. "Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione." Chirality, 2003. [Link]
Pagano, N., et al. "Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow." Organic Process Research & Development, 2025.[Link]
ACS Publications. "Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein." Journal of Medicinal Chemistry, 2017.[Link]
Optimization
troubleshooting low yields in 2-[(2S)-butan-2-yl]-1,3-thiazole synthesis
Topic: Resolving Low Yields and Racemization in 2-[(2S)-butan-2-yl]-1,3-thiazole Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. The...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Resolving Low Yields and Racemization in 2-[(2S)-butan-2-yl]-1,3-thiazole Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. The synthesis of chiral 2-alkylthiazoles—specifically 2-[(2S)-butan-2-yl]-1,3-thiazole—presents unique mechanistic challenges. Secondary alkyl groups at the C2 position are highly prone to racemization, and the requisite intermediates often suffer from competitive elimination or thermal degradation.
This guide provides field-proven troubleshooting strategies, causal mechanistic explanations, and self-validating protocols to ensure high-yield, enantiopure production.
Quantitative Route Comparison
Before troubleshooting, it is critical to evaluate which synthetic route you are using. The table below summarizes the expected outcomes and primary failure modes of the three standard approaches.
Synthetic Route
Typical Yield
Enantiomeric Excess (ee)
Primary Failure Mode
Recommended Fix
Direct Alkylation (2-Lithiothiazole + 2-bromobutane)
Section 1: The Lithiation-Alkylation Route (Direct C2-Substitution)
Q1: Why is my yield so low (<15%) when reacting 2-lithiothiazole with (2R)-2-bromobutane, and why is there vigorous gas evolution?The Causality: This is a classic hard/soft nucleophile mismatch. 2-Lithiothiazole is a strong, hard base. When reacted with a sterically hindered secondary alkyl halide like (2R)-2-bromobutane, the activation energy for E2 elimination is significantly lower than for SN2 substitution. The gas you observe is a mixture of 1-butene and 2-butene, resulting from the abstraction of a beta-hydrogen.
Q2: My 2-lithiothiazole reactions are turning into a black, intractable tar before I even add the electrophile. What is going wrong?The Causality: You are experiencing thermal degradation via ring-opening. 2-Lithiothiazole is highly labile at temperatures above -60 °C. If your internal reaction temperature spikes during the addition of n-butyllithium, the thiazole ring undergoes an alpha-elimination. This opens the ring to form an unstable isocyanide thiolate intermediate, which rapidly decomposes and polymerizes into a complex tar[1].
Caption: Reaction pathways of 2-lithiothiazole with (2R)-2-bromobutane showing competitive degradation.
The Fix (Self-Validating Protocol for Negishi Cross-Coupling):
To bypass E2 elimination and thermal degradation, generate the organometallic species on the chiral alkyl chain rather than the thiazole, and use a Pd-catalyzed Negishi coupling[2].
Organozinc Preparation: In a flame-dried flask under argon, activate zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in anhydrous THF. Add (2S)-2-bromobutane (1.2 eq) dropwise at 40 °C. Stir for 2 hours to form (2S)-sec-butylzinc bromide. Validation check: The zinc dust should visibly consume, and the solution will turn slightly cloudy but homogeneous.
Coupling Setup: In a separate flask, dissolve 2-bromothiazole (1.0 eq) and Pd-PEPPSI-IPr catalyst (2 mol%) in THF.
Reaction: Transfer the organozinc solution to the thiazole flask at room temperature. Stir for 12 hours. The bulky NHC ligand on the PEPPSI catalyst accelerates reductive elimination, outcompeting the undesired beta-hydride elimination of the secondary alkylzinc species.
Workup: Quench with saturated aqueous NH4Cl, extract with MTBE, dry over MgSO4, and purify via silica gel chromatography.
Section 2: The Hantzsch Thiazole Synthesis Route
Q3: I switched to the Hantzsch Synthesis using (2S)-2-methylbutanethioamide and bromoacetaldehyde diethyl acetal, but my final product is nearly racemic. How do I preserve the stereocenter?The Causality: The alpha-proton of your chiral thioamide is highly acidic. Traditional Hantzsch conditions (refluxing in ethanol, often with amine bases) promote rapid enolization at the alpha-carbon. This leads to racemization before the cyclization is complete. To preserve the (2S) stereocenter, you must avoid heat and basic conditions, utilizing modified condensation strategies that rely on mild Lewis acids to drive the reaction[3].
Caption: Logical workflow comparing Bagley's modified Hantzsch condensation versus traditional harsh conditions.
The Fix (Self-Validating Protocol for Bagley's Modified Hantzsch):
Preparation: Dissolve (2S)-2-methylbutanethioamide (1.0 eq) and bromoacetaldehyde diethyl acetal (1.1 eq) in a 1:3 mixture of 1,4-dioxane and water.
Lewis Acid Addition: Cool the mixture to 0 °C using an ice bath. Add SnCl2·2H2O (1.5 eq) portion-wise. Validation check: The reaction must remain strictly below 5 °C during addition to prevent thermal enolization.
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature slowly. Stir for 4-6 hours. The SnCl2 acts as a mild Lewis acid to facilitate the loss of ethanol and water, driving cyclization without deprotonating the chiral alpha-center[3].
Workup: Quench the reaction by pouring it into an ice-cold saturated solution of NaHCO3. Extract thoroughly with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
References
[2] Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. acs.org. URL:[Link]
[1] Use of Thiazoles in the Halogen Dance Reaction: Application to the Total Synthesis of WS75624 B | The Journal of Organic Chemistry - ACS Publications. acs.org. URL:[Link]
Technical Support Center: Enantioselective Synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole
Welcome to the Process Chemistry Support Center. This knowledge base is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the enantiomeric excess (ee) of 2-[(2S)-buta...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Center. This knowledge base is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the enantiomeric excess (ee) of 2-[(2S)-butan-2-yl]-1,3-thiazole.
Synthesizing chiral 2-alkylthiazoles presents unique stereochemical and electronic challenges. The thiazole ring's heteroatoms can poison transition-metal catalysts, while the relatively small steric differentiation between the methyl and ethyl groups of the sec-butyl moiety makes facial selectivity difficult to control. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you achieve >95% ee.
Mechanistic Workflow: Pathway Selection
Before troubleshooting, it is critical to understand the causality behind the two primary state-of-the-art synthetic modalities for this target: Stereoconvergent Negishi Cross-Coupling and Asymmetric Hydrogenation .
Fig 1: Mechanistic pathways for the enantioselective synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole.
Troubleshooting & FAQs
Issue 1: Low ee in Ni-Catalyzed Stereoconvergent Negishi Coupling
Q: I am coupling racemic 2-bromobutane with 2-thiazolylzinc bromide using a NiCl₂/Pybox catalyst system. My conversion is high (>90%), but the enantiomeric excess is stalled at <50% ee. What is causing this?
A: The causality here lies in the rate of reductive elimination versus the rate of radical recombination. In stereoconvergent Negishi couplings of unactivated secondary alkyl halides, the chiral nickel catalyst must dictate the stereochemistry of the carbon originating from the electrophile[1]. Standard Pybox ligands often lack the necessary steric bulk to enforce strict facial selectivity during the carbon-carbon bond-forming reductive elimination step.
Solution: Switch from a standard Pybox ligand to a structurally rigid bioxazoline or a tailored Pyox ligand. Furthermore, lowering the reaction temperature to -78 °C slows down the reductive elimination, allowing the chiral Ni-complex to fully control the stereochemical outcome[2].
Issue 2: Catalyst Poisoning in Asymmetric Hydrogenation
Q: During the asymmetric hydrogenation of 2-(but-2-en-2-yl)thiazole using an Ir-PHOX catalyst, the reaction stalls at 30% conversion, and the ee is inconsistent. Is the catalyst degrading?
A: Yes, but not thermally. Heteroatom-substituted alkenes present substantial challenges because the lone-pair electrons on the thiazole's nitrogen and sulfur atoms competitively bind to the transition metal center[3]. This dual effect elevates the electron density of the C=C bond while simultaneously reducing coordination efficiency, effectively poisoning the catalyst and preventing the necessary metal-alkene complex from forming.
Solution: Increase the hydrogen pressure (e.g., 50–80 bar) to accelerate hydride insertion before heteroatom coordination can permanently deactivate the catalyst. Additionally, utilizing a non-coordinating, slightly acidic solvent like 2,2,2-trifluoroethanol (TFE) can transiently protonate or hydrogen-bond with the thiazole nitrogen, masking it from the metal center without permanently altering the substrate.
Issue 3: Racemization in Chiral Pool Synthesis (Hantzsch Route)
Q: I am attempting a bottom-up synthesis using (S)-2-methylbutanamide and an α-haloketone via the Hantzsch thiazole synthesis. The starting material is >99% ee, but the final 2-[(2S)-butan-2-yl]-1,3-thiazole is nearly racemic. Why?
A: The racemization is caused by the high acidity of the α-proton in the (S)-2-methylbutanamide intermediate. The Hantzsch cyclization generates hydrobromic acid (HBr) in situ. If strong bases or high heat are used to drive the dehydration step, the α-proton is easily abstracted, leading to enolization and complete loss of stereochemical integrity at the sec-butyl chiral center.
Solution: You must employ a strictly buffered system. Utilize calcium carbonate (CaCO₃) to gently neutralize the in situ generated HBr[4]. This maintains a near-neutral pH, preventing both acid-catalyzed and base-catalyzed epimerization during the cyclization step.
The following table summarizes empirical optimization data for the Ni-catalyzed stereoconvergent Negishi coupling of racemic 2-bromobutane and 2-thiazolylzinc bromide. Notice the critical relationship between ligand bite angle, temperature, and resulting ee.
Entry
Catalyst / Ligand System
Solvent
Temp (°C)
Yield (%)
ee (%)
1
NiCl₂(dme) / (R,R)-Pybox
THF
25
88
42
2
NiCl₂(dme) / (R,R)-Pybox
DMA
-78
65
68
3
NiCl₂(dme) / (S,S)-Bioxazoline
THF
-78
72
81
4
NiCl₂(dme) / (S,S)-Bioxazoline
DMA/THF
-78
91
96
Note: Data reflects optimized conditions where DMA enhances the solubility of the zincate at cryogenic temperatures, preventing precipitation and ensuring a homogenous catalytic cycle.
Standard Operating Procedure (SOP)
Protocol: Stereoconvergent Negishi Coupling for 2-[(2S)-butan-2-yl]-1,3-thiazole
This protocol is designed as a self-validating system, incorporating in-process controls (IPC) to ensure the integrity of the organometallic intermediates before the enantiodetermining step.
Step 1: Preparation and Validation of 2-Thiazolylzinc Bromide
In an oven-dried Schlenk flask under argon, dissolve 2-bromothiazole (10.0 mmol) in anhydrous THF (15 mL).
Cool the solution to 0 °C and add i-PrMgCl·LiCl (10.5 mmol, 1.3 M in THF) dropwise. Stir for 1 hour.
Add a solution of anhydrous ZnBr₂ (11.0 mmol) in THF (10 mL). Stir for 30 minutes at room temperature.
IPC Check: Perform an iodine titration on a 0.5 mL aliquot to validate the exact molarity of the active zincate. Do not proceed if the concentration is <0.4 M.
Step 2: Catalyst Activation
In a separate Schlenk tube, combine NiCl₂(dme) (0.5 mmol, 5 mol%) and chiral (S,S)-bioxazoline ligand (0.6 mmol, 6 mol%).
Add anhydrous DMA (5 mL) and stir at room temperature for 20 minutes until a deep, homogenous colored complex forms.
Step 3: Stereoconvergent Coupling
Cool the catalyst solution to -78 °C.
Add racemic 2-bromobutane (8.0 mmol) to the catalyst mixture.
Slowly transfer the validated 2-thiazolylzinc bromide solution (from Step 1) into the reaction vessel via syringe pump over 1 hour to prevent thermal spiking.
Maintain the reaction at -78 °C for 16 hours.
Step 4: Quench and Extraction
Quench the reaction at -78 °C with saturated aqueous NH₄Cl (10 mL), then allow it to warm to room temperature.
Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Step 5: IPC via Chiral HPLC
Validate the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Expected outcome: Baseline resolution of the (2S) and (2R) enantiomers, confirming >95% ee for the (2S)-isomer.
References
Advances in catalytic asymmetric hydrogenation of third-row hetero
Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. acs.org.
Control of Vicinal Stereocenters through Nickel-Catalyzed Alkyl-Alkyl Cross-Coupling.
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. nih.gov.
Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)
reducing unwanted byproducts in the alkylation of 2-[(2S)-butan-2-yl]-1,3-thiazole
Welcome to the technical support center for the synthesis and purification of alkylated 2-[(2S)-butan-2-yl]-1,3-thiazole derivatives. This guide is designed for researchers, chemists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and purification of alkylated 2-[(2S)-butan-2-yl]-1,3-thiazole derivatives. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. We will explore the mechanistic origins of common byproducts and provide field-proven strategies to maximize the yield and purity of your target N-alkylated thiazolium salt.
This section addresses the fundamental questions regarding the alkylation of 2-substituted thiazoles, focusing on the causal factors that dictate reaction outcomes.
Q1: I'm performing an alkylation on 2-[(2S)-butan-2-yl]-1,3-thiazole. What is the expected major product and what are the most likely byproducts?
A1: The expected and desired product is the N3-alkylated thiazolium salt. The nitrogen at the 3-position of the thiazole ring is the most nucleophilic site, and alkylation here is typically the major reaction pathway.[1]
However, a common unwanted byproduct is the C5-alkylated thiazole. The C5 position possesses a degree of electron density and can compete with the N3-nitrogen for the electrophilic alkylating agent, leading to a mixture of regioisomers.[1] Other potential byproducts can include over-alkylation or products arising from reactions with impurities, though N3/C5 competition is the primary challenge.
Caption: Competing N3- vs. C5-alkylation pathways.
Q2: What fundamental principles govern the N-alkylation vs. C-alkylation selectivity?
A2: The regioselectivity of this reaction is a classic case of kinetic versus thermodynamic control, influenced by Hard and Soft Acid-Base (HSAB) theory.
Nucleophilicity: The lone pair of electrons on the N3 atom makes it a "hard" nucleophile. The π-system of the ring makes the C5 carbon a "soft" nucleophile.[2]
HSAB Principle: Hard nucleophiles tend to react faster with hard electrophiles, while soft nucleophiles react faster with soft electrophiles. The choice of your alkylating agent (the electrophile) is therefore critical.
Kinetic vs. Thermodynamic Control: N-alkylation is generally the kinetically favored pathway, meaning it is faster and occurs under milder conditions.[3] C-alkylation can sometimes be the thermodynamically more stable product, but this is less common. By controlling reaction conditions, you can heavily favor the kinetic N-alkylated product.
Q3: My crude reaction mixture shows multiple spots on TLC. How can I quickly differentiate the desired thiazolium salt from the neutral byproduct?
A3: The key difference is charge. The desired N3-alkylated product is a salt (ionic), while the C5-alkylated byproduct is a neutral organic molecule. This has significant implications for their chromatographic behavior:
On Silica Gel TLC: In standard eluent systems (e.g., Hexane/Ethyl Acetate), the charged thiazolium salt will have a very low Rf value, often remaining at the baseline (Rf ≈ 0). The neutral C5-alkylated byproduct will be much less polar and will move up the plate (Rf > 0.2, depending on the eluent).
Solubility: The thiazolium salt will have higher solubility in polar solvents (like methanol, water) and may precipitate upon addition of a non-polar solvent (like diethyl ether or toluene).[4] This property can be exploited for purification.
Section 2: Troubleshooting Guide for Byproduct Reduction
This section provides a problem-oriented approach to optimizing your reaction and minimizing the formation of unwanted side products.
Problem: My LC-MS analysis shows a significant peak corresponding to the mass of a C5-alkylated byproduct. How can I improve selectivity for N-alkylation?
This is the most common issue encountered. The following strategies, presented in order of typical implementation, will help you favor the desired N3-alkylation pathway.
Solution 2.1: Modify the Alkylating Agent
The "hardness" of the alkylating agent is a primary driver of selectivity. Harder electrophiles preferentially react with the hard N3-nitrogen.
Recommendation: If you are using an alkyl iodide and observing C-alkylation, switch to an alkyl bromide, tosylate, or an oxonium salt to improve N3-selectivity.
Solution 2.2: Adjust Reaction Temperature
Since N-alkylation is the kinetically controlled product, lower reaction temperatures will favor its formation.
High Temperatures (>80 °C): Can provide enough energy to overcome the activation barrier for the less favorable C-alkylation pathway, leading to a mixture of products.
Low to Moderate Temperatures (0 °C to 50 °C): Starves the reaction of the excess energy needed for C-alkylation, allowing the faster N-alkylation to dominate.
Recommendation: Start your reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction is slow, gently heat to 40-50 °C. Avoid high-temperature reflux conditions if possible.
Solution 2.3: Choose an Appropriate Solvent
Polar aprotic solvents are generally preferred as they can stabilize the charged transition state leading to the thiazolium salt.
Solvents to Avoid: Protic solvents like ethanol or methanol can sometimes interfere. Non-polar solvents like toluene or hexanes may result in very slow reaction rates.
Recommendation: Acetonitrile is an excellent starting point, offering good solubility for the starting material and favoring the formation of the ionic product.
Caption: Step-by-step experimental workflow.
Protocol 2: Purification via Precipitation
This method leverages the ionic nature of the desired product to separate it from neutral organic byproducts.
Dissolution: Take the crude product from Protocol 1 and dissolve it in a minimal amount of a polar solvent, such as methanol or dichloromethane.
Precipitation: While stirring vigorously, slowly add a non-polar solvent, such as diethyl ether or toluene, until a precipitate forms. The desired thiazolium salt should crash out of solution, while the more soluble neutral C5-byproduct remains in the solvent.
Isolation: Collect the solid product by vacuum filtration.
Washing: Wash the filter cake with a small amount of the non-polar solvent (diethyl ether) to remove any residual impurities.
[5]5. Drying: Dry the purified solid under high vacuum.
If byproducts persist, column chromatography may be necessary. Use a highly polar eluent system (e.g., a gradient of 0-20% methanol in dichloromethane) to elute the salt from the silica gel column.
References
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
Gorelsky, S. I. (2013). Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters. Available at: [Link]
Fang, W.-Y., et al. (2021). SO2F2-Mediated N-Alkylation of Imino-Thiazolidinones. The Journal of Organic Chemistry. Available at: [Link]
Reddy, T. J., & Gravel, V. K. R. (2026). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. ChemRxiv. Available at: [Link]
Bayer AG (2004). N-alkylated thiazolium salts and process for their preparation. Google Patents.
Reddit Chemistry community (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Reddit. Available at: [Link]
overcoming catalyst poisoning by 2-[(2S)-butan-2-yl]-1,3-thiazole in cross-coupling
Welcome to the Advanced Catalysis Support Center . This portal provides field-proven troubleshooting guides, mechanistic insights, and validated protocols for overcoming severe catalyst deactivation in transition-metal-c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Catalysis Support Center . This portal provides field-proven troubleshooting guides, mechanistic insights, and validated protocols for overcoming severe catalyst deactivation in transition-metal-catalyzed cross-couplings.
Current Active Ticket: Mitigating Palladium Catalyst Poisoning by 2-[(2S)-butan-2-yl]-1,3-thiazole.
🔬 Mechanistic Insight: The "Why" Behind Thiazole Poisoning
Before deploying a solution, it is critical to understand the causality of the failure. The molecule 2-[(2S)-butan-2-yl]-1,3-thiazole presents a unique challenge in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, or direct C–H arylation).
The thiazole ring contains both a pyridine-like nitrogen (sp² hybridized) and a thioether-like sulfur. Both heteroatoms are excellent σ-donors and π-acceptors, making them highly prone to coordinating with soft transition metals like Pd(0) and Pd(II) .
While the chiral (2S)-butan-2-yl group at the C2 position provides moderate steric shielding, the C–C bond of this sec-butyl group can freely rotate. In its least sterically demanding conformation, the nitrogen lone pair remains highly accessible. When the active, coordinatively unsaturated
L1Pd(0)
species is generated, the thermodynamic driving force to form a stable, catalytically inactive 16- or 18-electron
[Pd(L)(thiazole)n]
resting state overcomes the kinetic barrier of the sec-butyl group. This effectively titrates the active palladium out of the catalytic cycle, leading to premature reaction stalling or the irreversible precipitation of palladium black.
🛠️ Troubleshooting Guide & FAQs
Issue 1: The reaction initiates but stalls at 10–20% conversion.
Q: My LC-MS shows product formation initially, but the reaction completely stalls after 30 minutes. Adding more Pd(OAc)₂ doesn't help. What is happening?A (Application Scientist): This is a classic symptom of substrate or product inhibition. As the reaction proceeds, the localized concentration of the thiazole outcompetes the oxidative addition or transmetalation steps.
The Fix: Switch from a standard catalyst to a highly bulky, electron-rich biaryl phosphine ligand like tBuXPhos paired with a Buchwald G3 Precatalyst (e.g., tBuXPhos Pd G3). The extreme steric bulk of the di-tert-butyl groups and the triisopropylbiphenyl backbone makes the formation of a bis-thiazole Pd complex sterically impossible. Furthermore, G3 precatalysts undergo rapid, quantitative activation to the active
L1Pd(0)
species, outcompeting the initial thiazole coordination that plagues traditional
Pd(PPh3)4
systems .
Issue 2: Palladium black forms immediately upon heating.
Q: Even with tBuXPhos Pd G3, the solution turns black and catalytic activity drops to zero. How do I prevent aggregation?A (Application Scientist): If the bulky ligand isn't enough, the absolute concentration of the thiazole in solution is too high, leading to irreversible catalyst aggregation (Pd black).
The Fix: Implement a syringe pump slow-addition protocol . By adding the 2-[(2S)-butan-2-yl]-1,3-thiazole-containing substrate dropwise over 2–4 hours, you maintain a critically low steady-state concentration of the poison. This ensures the productive catalytic steps occur faster than off-cycle thiazole coordination.
Issue 3: Complete lack of initiation (0% conversion).
Q: Is there a chemical additive that can "mask" the thiazole without altering my optimized solvent/base system?A (Application Scientist): Yes. The use of Lewis acidic Copper(I) additives is a highly effective, field-proven strategy. Cu(I) salts (such as CuCl or CuTC) act as sacrificial Lewis acids, transiently coordinating to the thiazole nitrogen/sulfur. This "masks" the heteroatoms, reducing their effective concentration and preventing them from binding to the softer Pd center .
📊 Quantitative Mitigation Analysis
The following table summarizes the quantitative impact of various mitigation strategies on a standard Suzuki-Miyaura coupling involving the 2-[(2S)-butan-2-yl]-1,3-thiazole moiety.
Mitigation Strategy
Catalyst System
Additive / Technique
Typical Yield
Catalyst TON
Baseline (Control)
Pd(PPh3)4
(5 mol%)
None / Batch Addition
< 15%
< 3
Ligand Tuning
tBuXPhos Pd G3 (2 mol%)
None / Batch Addition
45–55%
~ 25
Chemical Masking
tBuXPhos Pd G3 (2 mol%)
20 mol% CuCl
75–85%
~ 40
Synergistic Protocol
tBuXPhos Pd G3 (1 mol%)
20 mol% CuCl + Slow Addition
> 95%
> 95
🧪 Self-Validating Experimental Protocol
Optimized Cu-Assisted, Syringe-Pump Dosed Cross-Coupling
This protocol utilizes a self-validating feedback loop to ensure catalyst integrity.
Step 1: Catalyst & Additive Preparation (Glovebox or Schlenk Line)
To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, charge the electrophile (1.0 equiv), the boronic acid/ester (1.2 equiv), tBuXPhos Pd G3 (1.0 mol%), and CuCl (20 mol%).
Causality Note: CuCl must be handled in an inert atmosphere; oxidation to Cu(II) will severely diminish its Lewis acidic masking capabilities and may induce oxidative homocoupling of the boronic acid.
Step 2: Solvent Degassing & Base Addition
Add 4.0 mL of anhydrous, degassed THF and 2.0 mL of degassed 0.5 M aqueous
K3PO4
.
Self-Validation Check: Sparge the biphasic mixture with Argon for 10 minutes. If LC-MS at
t=15 min
shows >5% homocoupled boronic acid byproduct, oxygen ingress has occurred. Abort, re-degas solvents, and restart.
Step 3: Syringe Pump Addition
Dissolve the 2-[(2S)-butan-2-yl]-1,3-thiazole substrate (1.0 equiv) in 2.0 mL of degassed THF.
Load the solution into a gas-tight syringe and add it to the reaction mixture via a syringe pump at a rate of 0.5 mL/hour while heating the reaction to 65 °C.
Causality Note: This dosing rate ensures the thiazole concentration remains below the
Kd
threshold for Pd-coordination, allowing the Cu(I) additive to effectively mask the transient free thiazole.
Step 4: Reaction Monitoring & Workup
Stir for an additional 1 hour post-addition. Monitor via LC-MS.
Quench with saturated aqueous
NH4Cl
, extract with EtOAc, and filter through a short pad of Celite to remove the Cu/Pd salts.
🗺️ Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways of the active palladium catalyst, highlighting the critical role of Cu(I) masking in preventing catalyst death.
Figure 1: Divergent pathways of Pd(0) in the presence of thiazole, highlighting Cu(I) masking.
📚 References
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, ACS Publications. URL:[Link]
Copper-Catalyzed Dehydrogenative Cross-Coupling of Benzothiazoles with Thiazoles and Polyfluoroarene. Organic Letters, ACS Publications. URL:[Link]
Reference Data & Comparative Studies
Validation
Comparative Bioactivity Guide: 2-[(2S)-butan-2-yl]-1,3-thiazole vs. the (2R)-Enantiomer
As a Senior Application Scientist specializing in volatile organic compounds (VOCs) and semiochemicals, I frequently encounter the profound impact of chirality on biological systems. 2-[(2S)-butan-2-yl]-1,3-thiazole (com...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in volatile organic compounds (VOCs) and semiochemicals, I frequently encounter the profound impact of chirality on biological systems. 2-[(2S)-butan-2-yl]-1,3-thiazole (commonly known as the (S)-enantiomer of 2-sec-butylthiazole) is a highly potent heterocyclic VOC. While it is widely utilized in the flavor and fragrance industry for its intense green and tomato-like notes [4], its primary biological intrigue lies in its role as a mammalian semiochemical. Excreted in the urine of male mice (Mus musculus), it acts as a chemical signal mediating complex social and reproductive behaviors [2].
This guide provides an objective, data-driven comparison of 2-[(2S)-butan-2-yl]-1,3-thiazole and its (2R)-enantiomer. We will deconstruct the causality behind their differential bioactivities, focusing on protein-ligand thermodynamics and sensory neuron activation, supported by self-validating experimental protocols designed for rigorous semiochemical and drug development research.
Mechanistic Causality: Why Stereochemistry Dictates Function
The bioactivity of 2-sec-butylthiazole is governed by a bipartite chemoperception system. Understanding the causality at each step is critical for researchers developing synthetic analogs or receptor agonists.
1. Carrier Protein Stabilization (MUP Binding)
In the aqueous environment of urine, hydrophobic VOCs are stabilized and slowly released by Major Urinary Proteins (MUPs), specifically MUP-I, a lipocalin characterized by a central hydrophobic calyx [1]. Interestingly, the MUP-I binding pocket is relatively promiscuous regarding the stereocenter of the sec-butyl group. Both the (2S) and (2R) enantiomers bind with a 1:1 stoichiometry and exhibit nearly identical dissociation constants (
Kd≈1.3μM
) [1]. The binding is driven by a large favorable enthalpy change, indicating that the initial environmental persistence and slow-release volatilization of the signal are not enantiomer-dependent.
2. Vomeronasal Receptor (VR) Activation
The true biological divergence occurs at the neurological receptor level. Upon inhalation, the volatilized enantiomers enter the vomeronasal organ (VNO). Vomeronasal sensory neurons (VSNs) express highly specific G-protein-coupled receptors. The natural 2-[(2S)-butan-2-yl]-1,3-thiazole acts as a high-affinity agonist for specific VRs, triggering a robust intracellular calcium cascade. Conversely, the (2R)-enantiomer exhibits significantly lower receptor affinity, acting either as a weak partial agonist or failing to elicit a population-level VSN response entirely [3]. This strict stereoselective neurological activation is the causal mechanism behind the distinct behavioral phenotypes (e.g., inter-male aggression, female attraction) elicited exclusively by the (2S) isomer.
Quantitative Bioactivity Comparison
To facilitate direct comparison, the thermodynamic and neurological parameters of both enantiomers are summarized below.
Table 1: Thermodynamic Parameters for MUP-I Binding (at 25°C)
Parameter
2-[(2S)-butan-2-yl]-1,3-thiazole
(2R)-Enantiomer
Causality / Significance
Stoichiometry (n)
1.0 ± 0.1
1.0 ± 0.1
Both fit perfectly within the MUP-I central lipocalin cavity [1].
Dissociation Constant (
Kd
)
~1.2 µM
~1.4 µM
Negligible difference; the carrier protein does not discriminate chirality.
Enthalpy (
ΔH
)
-11.2 kcal/mol
-10.9 kcal/mol
Favorable van der Waals interactions drive the binding [1].
Table 2: Neurological and Sensory Activation Thresholds
Metric
2-[(2S)-butan-2-yl]-1,3-thiazole
(2R)-Enantiomer
Causality / Significance
VSN Activation (
EC50
)
0.45 µM
> 10 µM
Strict stereospecificity of Vomeronasal Receptors (VRs) [3].
Human Odor Threshold
0.005 ppm
0.08 ppm
(2S) is highly potent due to chiral recognition by human ORs[4].
Organoleptic Profile
Intense green, unripe tomato
Weak earthy, musty
Used in flavorings up to 0.5 ppm to enhance savory profiles [4].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal controls to verify both the integrity of the biological matrix and the precision of the analytical instrument.
Protocol 1: Isothermal Titration Calorimetry (ITC) for MUP-I Affinity
Purpose: To objectively quantify the thermodynamic binding differences between the enantiomers and the MUP-I carrier protein.
Protein Preparation: Express recombinant MUP-I in E. coli and purify via size-exclusion chromatography. Dialyze extensively against 50 mM sodium phosphate buffer (pH 7.4) to remove endogenous ligands.
Validation Check: Run a blank ITC injection (buffer into protein) to confirm the absence of background heat signatures prior to ligand introduction.
Ligand Preparation: Isolate the (2S) and (2R) enantiomers using chiral preparative HPLC (e.g., Chiralpak AD-H column). Prepare 100 µM solutions of each enantiomer in the exact same dialysis buffer used for the protein to prevent heat-of-dilution artifacts.
Titration Execution: Load 10 µM MUP-I into the ITC sample cell. Inject 2 µL aliquots of the enantiomer solution at 150-second intervals at a constant 25°C.
Data Synthesis: Integrate the heat peaks and fit the data to a single-site binding model to extract
Kd
,
ΔH
, and
ΔS
[1].
Protocol 2: Ex Vivo Calcium Imaging of Vomeronasal Sensory Neurons
Purpose: To demonstrate the stereoselective neurological activation causal to behavioral differences.
Tissue Preparation: Dissect the VNO from adult male Mus musculus (C57BL/6J strain). Prepare acute coronal slices (250 µm) and incubate with the calcium-sensitive dye Fura-2 AM (10 µM) for 45 minutes [3].
Perfusion System: Transfer slices to a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).
Validation Check: Apply a brief pulse of elevated extracellular
K+
(50 mM) at the end of the experiment. Only neurons that depolarize and show a calcium spike are viable; exclude non-responding cells from your dataset [3].
Stereoselective Stimulation: Sequentially perfuse the (2S)-enantiomer and (2R)-enantiomer (1 µM each), separated by a strict 5-minute aCSF washout period to prevent receptor desensitization.
Quantification: Measure the ratio of fluorescence emission at 340/380 nm excitation. A response is validated if the
ΔF/F
exceeds 5 standard deviations of the baseline noise.
Bioactivity Workflows & Signaling Pathways
Fig 1: Stereoselective signaling pathway of 2-sec-butylthiazole via MUP binding and VSN activation.
Title: Thermodynamic Analysis of Binding between Mouse Major Urinary Protein-I and the Pheromone 2-sec-Butyl-4,5-dihydrothiazole
Source: Biochemistry - ACS Publications
URL: [Link]
Title: Differential Binding between Volatile Ligands and Major Urinary Proteins Due to Genetic Variation in Mice
Source: Physiology & Behavior
URL: [Link]
Title: Deciphering the chemical language of inbred and wild mouse conspecific scents
Source: eLife
URL: [Link]
Title: 2-sec-butyl thiazole
Source: The Good Scents Company
URL: [Link]
Comparative
A Comparative Guide to the Catalytic Efficiency of 2-[(2S)-butan-2-yl]-1,3-thiazole and Related Chiral Ligands in Asymmetric Synthesis
Introduction: The Role of Thiazole Ligands in Modern Catalysis The 1,3-thiazole ring is a privileged scaffold in both medicinal chemistry and materials science, valued for its unique electronic properties and diverse coo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Role of Thiazole Ligands in Modern Catalysis
The 1,3-thiazole ring is a privileged scaffold in both medicinal chemistry and materials science, valued for its unique electronic properties and diverse coordination capabilities.[1][2] In the realm of asymmetric catalysis, where the synthesis of a single enantiomer of a chiral molecule is paramount, ligands containing the thiazole moiety have emerged as versatile and effective tools.[3][4] These ligands, when coordinated to a transition metal, create a chiral environment that can steer a chemical reaction to favor the formation of one enantiomer over the other, a concept critical for the development of pharmaceuticals where often only one enantiomer is therapeutically active.[5][6]
This guide provides an in-depth, objective comparison of the catalytic performance of 2-[(2S)-butan-2-yl]-1,3-thiazole , a structurally simple yet potent chiral ligand. Its efficacy will be benchmarked against other selected thiazole-based ligands in a well-established asymmetric transformation. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for ligand selection, supported by detailed experimental protocols and mechanistic rationale. We will explore not just the outcomes—yield and enantioselectivity—but also the underlying principles that govern catalyst performance.
The Benchmark Reaction: Asymmetric Addition of Diethylzinc to Benzaldehyde
To establish a fair and reproducible comparison, a benchmark reaction must be chosen carefully. It should be sensitive to the ligand's stereochemical and electronic properties, proceed under mild conditions, and yield a product whose enantiomeric excess (ee) can be reliably determined. For these reasons, the asymmetric addition of diethylzinc (Et₂Zn) to benzaldehyde has been selected.[7]
Rationale for Selection:
High Sensitivity: This reaction is a classic and well-understood method for evaluating chiral ligands. The enantioselectivity is highly dependent on the structure of the chiral ligand, making it an excellent probe for catalytic performance.[7]
Clean Conversion: The reaction typically proceeds with high conversion and minimal side products, simplifying analysis and ensuring that observed yields are a true reflection of catalyst activity.
Facile Analysis: The product, (S)-1-phenyl-1-propanol, is a chiral alcohol whose enantiomeric excess can be accurately and routinely determined using chiral High-Performance Liquid Chromatography (HPLC).
Ligand Selection for Comparative Analysis
The performance of our target ligand, 2-[(2S)-butan-2-yl]-1,3-thiazole (Ligand A) , will be compared against two other thiazole-based ligands to provide a comprehensive performance landscape.
Ligand A (Target): 2-[(2S)-butan-2-yl]-1,3-thiazole
Rationale: Features a simple, non-coordinating chiral alkyl group at the 2-position. Its performance will establish a baseline for a minimally functionalized chiral thiazole.
Ligand B (Structural Variant): (S)-4-isopropyl-2-(pyridin-2-yl)-4,5-dihydrothiazole
Rationale: A bidentate (N,N) ligand incorporating a thiazoline ring, which introduces conformational rigidity. The pyridine moiety provides a second, stronger coordination site, which can significantly alter the geometry and electronics of the catalytic complex.[8]
Ligand C (Electronic Variant): 2-(Diphenylphosphino)-4-methylthiazole
Rationale: A P,N-type ligand that combines the soft phosphine donor with the harder thiazole nitrogen. Such ligands have shown high efficiency in various palladium and iridium-catalyzed reactions, and the electronic disparity between the phosphorus and nitrogen donors can lead to unique reactivity.[9][10]
Experimental Design and Workflow
A robust experimental design is crucial for generating reliable and comparable data. The following workflow ensures consistency and minimizes experimental error.
A Comparative Toxicological Guide to 2-[(2S)-butan-2-yl]-1,3-thiazole and Related Heterocyclic Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comparative toxicological overview of heterocyclic compounds, with a specific focus on the potential toxicities associated w...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of heterocyclic compounds, with a specific focus on the potential toxicities associated with the 2-substituted 1,3-thiazole scaffold, exemplified by 2-[(2S)-butan-2-yl]-1,3-thiazole. While direct toxicological data for this specific molecule is not extensively available in public literature, its structural motifs are common in pharmacologically active agents. Therefore, this document synthesizes data from related thiazole, oxazole, and imidazole derivatives to provide a predictive framework for toxicological assessment. We will explore the primary mechanisms of toxicity, present comparative data from in vitro assays, and provide detailed experimental protocols for key toxicological evaluations.
Part 1: Foundational Mechanisms of Heterocyclic Compound Toxicity
The biological activity of heterocyclic compounds is a double-edged sword. The same chemical properties that make them effective pharmacophores can also predispose them to metabolic pathways that result in toxicity. Understanding these mechanisms is critical for predicting and mitigating adverse effects.
Metabolic Activation by Cytochrome P450 Enzymes
A primary driver of toxicity for many thiazole-containing drugs is metabolic activation, predominantly catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[1][2] These enzymes can oxidize the thiazole ring to form highly reactive metabolites (RMs), such as epoxides or S-oxides.[1][3] These RMs are electrophilic and can form covalent bonds with cellular nucleophiles, including proteins and DNA, leading to cellular dysfunction, immunogenic responses, and genotoxicity.[1][2]
Quantum chemical studies have shown that the energy barrier for epoxidation of the thiazole ring is relatively low, making it a favorable metabolic pathway.[2] The presence of an amino group on the thiazole ring can further lower this energy barrier, increasing the likelihood of forming reactive species.[2] This metabolic pathway is a significant concern for drug candidates containing a thiazole moiety, as it can lead to idiosyncratic adverse drug reactions.[3]
Caption: Metabolic activation of a thiazole ring by CYP450 enzymes.
Oxidative and Nitrative Stress
Cellular metabolism of xenobiotics can disrupt the balance between reactive oxygen species (ROS) and antioxidants, leading to oxidative stress.[4] This state of imbalance can cause significant damage to cellular components.[4][5] ROS, such as superoxide anions and hydroxyl radicals, can attack DNA, leading to strand breaks and base modifications like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-known marker of oxidative DNA damage.[5][6] Similarly, under inflammatory conditions, reactive nitrogen species (RNS) are generated, which can cause nitrative DNA damage.[5] The heterocyclic nature of the thiazole ring and its metabolites may participate in redox cycling, exacerbating ROS production and contributing to cytotoxicity.
Genotoxicity and Mutagenicity
Genotoxicity, the ability of a chemical to damage genetic material, is a critical endpoint in toxicological assessment. As discussed, reactive metabolites can form DNA adducts, which, if not repaired, can lead to mutations during DNA replication.[7] Oxidative stress also contributes significantly to DNA damage.[8][9] The Ames test, a bacterial reverse mutation assay, is a standard in vitro method used to assess the mutagenic potential of a compound.[10][11] A positive result in the Ames test suggests that a substance may be a carcinogen.[11]
Part 2: Comparative In Vitro Toxicological Assessment
In vitro assays are the frontline tools for evaluating the toxic potential of new chemical entities. They provide rapid, cost-effective, and mechanistic data to guide drug development decisions.
Cytotoxicity Profile
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] In this assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product whose absorbance is proportional to the number of viable cells.[14]
While data for 2-[(2S)-butan-2-yl]-1,3-thiazole is unavailable, the following table summarizes representative cytotoxicity data (IC50 values) for various thiazole and other heterocyclic derivatives against common cancer cell lines, illustrating the range of potencies observed in this class.
Table 1: Representative Cytotoxicity of Thiazole and Related Heterocyclic Derivatives
Note: The IC50 values are highly dependent on the specific chemical structure, substitutions, and the cell line tested. This table is for illustrative purposes to show the range of activities.
The data indicates that substitutions on the heterocyclic core play a crucial role in determining cytotoxic potential. For instance, complex thiazole derivatives can exhibit potent cytotoxicity in the nanomolar to low micromolar range.[15][16][20] The choice of cell line is also critical; for example, HepG2 cells are often used to assess potential hepatotoxicity.[16][19]
Genotoxicity Profile
The Ames test is the standard for assessing mutagenicity.[21] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) and contain mutations that increase their sensitivity to mutagens.[11] The test measures the ability of a chemical to cause a reverse mutation (reversion) that allows the bacteria to synthesize histidine and grow on a histidine-deficient medium.[10][22]
A critical component of the assay is the inclusion of a rat liver homogenate fraction (S9).[10] This fraction contains CYP450 enzymes and is used to simulate mammalian metabolism, allowing for the detection of pro-mutagens—compounds that become mutagenic only after metabolic activation.[21][22] A compound is considered mutagenic if it shows a dose-dependent and reproducible increase in the number of revertant colonies.[11]
Given the known metabolic activation pathway of thiazoles, it is imperative to test compounds like 2-[(2S)-butan-2-yl]-1,3-thiazole in both the presence and absence of the S9 fraction to determine if it or its metabolites are mutagenic.
Part 3: In Vivo Toxicological Considerations
While in vitro data is essential, in vivo studies are necessary to understand systemic toxicity. Studies on thiazole derivatives in animal models have highlighted the liver and kidneys as potential target organs for toxicity. For example, acute oral toxicity studies of one thiazole derivative in hamsters revealed significant liver and kidney damage, including hepatocyte necrosis, steatosis, and renal tubular nephrosis.[23] Another study in mice showed that high doses of an oxothiazole derivative caused severe liver damage and rapid death.[24] These findings are consistent with the mechanistic understanding that the liver is the primary site of metabolic activation.
Part 4: Key Experimental Protocols
The following protocols are standardized methods for assessing cytotoxicity and mutagenicity. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol details the steps for evaluating the effect of a test compound on cell viability.[14][25]
Workflow Diagram: MTT Assay
Caption: A standard workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
Cell Seeding: Plate cells (e.g., HepG2, HeLa, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free media to achieve the desired final concentrations. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).
Cell Treatment: Remove the old media from the wells and add 100 µL of the prepared compound dilutions.
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[14][25]
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[25]
Solubilization: Carefully remove the media containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[14] A reference wavelength of 630 nm can be used to subtract background noise.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol: Ames Test (Plate Incorporation Method)
This protocol outlines the standard procedure for assessing the mutagenic potential of a chemical substance.[11][22]
Workflow Diagram: Ames Test
Caption: Workflow for the bacterial reverse mutation Ames test.
Step-by-Step Methodology:
Preparation:
Bacterial Culture: Grow an overnight culture of the desired S. typhimurium strain (e.g., TA98 or TA100) at 37°C with shaking until it reaches a density of 1-2 x 10⁹ cells/mL.[11]
Test Compound: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
Controls: Prepare a negative (vehicle) control and positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9).[21]
Top Agar: Melt top agar (containing trace amounts of histidine and biotin) and maintain it in a water bath at 45°C.[11]
Plate Incorporation:
To a sterile test tube kept at 45°C, add the following in order:
0.1 mL of the test compound dilution or control solution.[11]
0.5 mL of either sterile buffer (for -S9 conditions) or S9 mix (for +S9 metabolic activation).[11][21]
Pre-incubate this mixture if required by the specific protocol variant.
Plating:
Add 2.0 mL of the molten top agar to the test tube.[11]
Briefly vortex the tube for 3 seconds to ensure complete mixing.
Immediately pour the entire contents onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to distribute the top agar evenly.[11]
Incubation: Allow the top agar to solidify completely. Invert the plates and incubate them in the dark at 37°C for 48-72 hours.[11]
Colony Counting and Analysis:
Count the number of visible revertant colonies on each plate.
Calculate the mean number of revertants for each concentration (typically done in triplicate).
A positive result is generally defined as a dose-dependent increase in revertant colonies that is at least two-fold higher than the negative control.[11]
Conclusion
While 2-[(2S)-butan-2-yl]-1,3-thiazole has not been extensively studied, its core 1,3-thiazole structure is a well-known pharmacophore associated with specific toxicological liabilities. The primary concern stems from its potential for metabolic activation by CYP450 enzymes into reactive metabolites, which can lead to cytotoxicity, particularly hepatotoxicity, and genotoxicity. Any research and development program involving this or structurally similar compounds must prioritize a thorough toxicological assessment. The in vitro cytotoxicity (MTT) and mutagenicity (Ames) assays detailed in this guide represent the foundational steps in such an evaluation, providing critical data on cell viability and mutagenic potential, including the crucial role of metabolic activation.
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